molecular formula C8H7N3S B13247765 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Cat. No.: B13247765
M. Wt: 177.23 g/mol
InChI Key: FRDNEMBFORGIQH-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

(E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

InChI

InChI=1S/C8H7N3S/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4,11H,(H2,10,12)/b6-4+

InChI Key

FRDNEMBFORGIQH-GQCTYLIASA-N

Isomeric SMILES

C1=CNC(=C1)/C=C(\C#N)/C(=S)N

Canonical SMILES

C1=CNC(=C1)C=C(C#N)C(=S)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide CAS Registry Number: 877174-61-3 (Generic/Related) Class: Tyrphostin Analog / Acrylamide Derivative Primary Application: Tyrosine kinase inhibition (EGFR, JAK/STAT pathways), antifungal scaffolds, and metalloenzyme inhibition (Tyrosinase).

This guide details the synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide via the Knoevenagel condensation. Unlike the more common malononitrile derivatives (classic Tyrphostins like AG-17), the incorporation of a thioamide moiety introduces unique hydrogen-bonding capabilities and metal-chelating properties, significantly altering the pharmacophore's interaction with ATP-binding pockets in kinases.

The protocol below prioritizes the Piperidine-Catalyzed Ethanol Reflux method due to its robustness, high atom economy, and simplified workup.

Part 1: Retrosynthetic Analysis & Reaction Design

The target compound is an


-unsaturated thioamide. The most logical disconnection is at the alkene double bond, revealing two commercially available precursors: Pyrrole-2-carboxaldehyde  and 2-Cyanothioacetamide .
Reaction Scheme

The transformation is a base-catalyzed Knoevenagel condensation. The base deprotonates the active methylene group of the cyanothioacetamide, facilitating a nucleophilic attack on the pyrrole aldehyde, followed by dehydration to form the conjugated alkene.

ReactionScheme Reactant1 Pyrrole-2-carboxaldehyde (Electrophile) Product 2-Cyano-3-(1H-pyrrol-2-yl) prop-2-enethioamide Reactant1->Product + Reactant2 2-Cyanothioacetamide (Nucleophile) Reactant2->Product   Catalyst Cat. Piperidine EtOH, Reflux

Figure 1: Retrosynthetic disconnection showing the convergence of pyrrole-2-carboxaldehyde and 2-cyanothioacetamide.

Part 2: Core Synthesis Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
Pyrrole-2-carboxaldehyde 95.101.0Electrophile
2-Cyanothioacetamide 100.141.0 - 1.1Nucleophile
Piperidine 85.150.1 (Cat.)Base Catalyst
Ethanol (Abs.) 46.07SolventMedium
Step-by-Step Methodology

1. Reaction Assembly:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (0.95 g) of pyrrole-2-carboxaldehyde in 20 mL of absolute ethanol .

  • Add 10 mmol (1.00 g) of 2-cyanothioacetamide. The solution may appear slightly cloudy initially.

  • Add 3-5 drops (approx. 0.1 mL) of piperidine. A color change (deepening yellow/orange) often occurs immediately, indicating the formation of the enolate intermediate.

2. Reflux & Monitoring:

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using an oil bath or heating mantle.

  • Time: Maintain reflux for 1 to 3 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The product typically has a lower R_f than the aldehyde due to the polar thioamide group. Look for the disappearance of the aldehyde spot.

3. Workup & Isolation:

  • Allow the reaction mixture to cool slowly to room temperature.

  • Crystallization: The product often precipitates spontaneously upon cooling as a yellow/orange solid. If no precipitate forms, cool the flask in an ice bath for 30 minutes.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst residues. Then wash with a small amount of diethyl ether to facilitate drying.

4. Purification:

  • Recrystallization: If the crude product purity is <95% (by TLC/NMR), recrystallize from hot ethanol or a DMF/Water mixture.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Dissolve Reactants (Aldehyde + Thioacetamide) in EtOH Cat Add Piperidine Catalyst Start->Cat Reflux Reflux at 80°C (1-3 Hours) Cat->Reflux Cool Cool to Room Temp (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH & Ether Filter->Wash Dry Dry in Vacuum Oven Wash->Dry

Figure 2: Operational workflow for the synthesis of the target thioamide.

Part 3: Mechanistic Insights

The reaction follows the standard Knoevenagel Condensation mechanism. The choice of piperidine is critical; as a secondary amine, it is basic enough (


) to deprotonate the active methylene but nucleophilic enough to potentially form a transient iminium ion with the aldehyde, accelerating the reaction (Doebner modification principle).
  • Deprotonation: Piperidine removes a proton from the

    
    -carbon of 2-cyanothioacetamide, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrrole-2-carboxaldehyde.

  • Proton Transfer & Elimination: The resulting alkoxide is protonated (likely by the piperidinium ion). Subsequent base-mediated elimination of water (

    
    -like) yields the thermodynamic product: the 
    
    
    
    -isomer, stabilized by conjugation between the pyrrole ring, the alkene, and the electron-withdrawing cyano/thioamide groups.

Mechanism Step1 Enolate Formation Step2 Nucleophilic Attack Step1->Step2 Attack C=O Step3 Aldol-like Intermediate Step2->Step3 Protonation Step4 Dehydration (-H2O) Step3->Step4 Elimination Final (E)-Product Step4->Final Conjugation

Figure 3: Simplified mechanistic pathway highlighting the critical dehydration step.

Part 4: Characterization & Validation

To validate the synthesis, compare your data against these expected spectroscopic signatures.

Physical Properties[4][5][7][8][9]
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Typically >200°C (often dec.).[5] Note: Thioamides generally have higher melting points than their ester analogs (e.g., ethyl 2-cyano-3-(pyrrol-2-yl)acrylate melts ~160°C) due to strong intermolecular hydrogen bonding.

Spectroscopic Data (Expected)
TechniqueSignalAssignmentStructural Insight
^1H NMR

11.5 - 12.5 (br s, 1H)
Pyrrole NH Confirms pyrrole ring integrity.
(DMSO-

)

9.0 - 10.0 (two br s, 2H)
Thioamide NH

Restricted rotation of C-N bond creates two distinct environments.

7.9 - 8.2 (s, 1H)
Olefinic CH Diagnostic singlet for Knoevenagel product.

6.3 - 7.4 (m, 3H)
Pyrrole CH Aromatic protons, splitting depends on substitution.
IR (KBr) 3100 - 3400 cm


(NH)
Multiple bands for Pyrrole NH and Thioamide NH

.
2210 - 2225 cm


(C$\equiv$N)
Sharp, distinct nitrile stretch.
1200 - 1300 cm


(C=S)
Thioamide characteristic (often mixed modes).
Troubleshooting
  • Low Yield: Ensure ethanol is dry (absolute). Water can reverse the Knoevenagel equilibrium.

  • Oiling Out: If the product oils out instead of crystallizing, scratch the glass or add a seed crystal. Alternatively, evaporate 50% of the solvent and cool again.

  • Impurity (Aldehyde): If aldehyde persists, wash the solid with a small amount of aqueous sodium bisulfite (though this is rarely needed if ethanol wash is sufficient).

Part 5: Expert Insights & Applications

Green Chemistry Alternative

For researchers prioritizing green chemistry, L-Proline can replace piperidine.

  • Protocol: Use water/ethanol (1:1) as solvent and 10 mol% L-Proline.

  • Advantage: L-Proline acts as an organocatalyst via an enamine mechanism, often providing higher yields under milder conditions and avoiding the toxicity of piperidine.

Biological Relevance

This scaffold is a structural analog of Tyrphostin AG-17 . The replacement of the benzene ring with a pyrrole and the active methylene group with a thioamide alters the electronics and solubility.

  • Kinase Inhibition: The thioamide sulfur is a "soft" donor, potentially interacting with cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR, JAK).

  • Tyrosinase Inhibition: Related 2-cyanopyrrole derivatives have shown potency against tyrosinase, relevant for anti-browning agents in food science and hyperpigmentation treatments in dermatology.

References

  • Gazit, A., et al. (1989).[2] Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors.[2] Journal of Medicinal Chemistry.[2] Link

  • Yuvaraj, H., et al. (2011).[7] (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E. Link

  • Bigi, F., et al. (1999).[1][3] Clean synthesis of α,β-unsaturated acids in aqueous media. Green Chemistry. Link

  • Hu, Y. G., et al. (2022).[5] Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Link

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews. Link

Sources

physicochemical properties of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (CAS: 877174-61-3), a synthetic small molecule belonging to the Tyrphostin class of tyrosine kinase inhibitors. Structurally, it features a pyrrole core conjugated to a thioacrylamide side chain. This compound represents a strategic scaffold in medicinal chemistry where the thioamide moiety acts as a bioisostere for the canonical nitrile or amide groups found in traditional Tyrphostins (e.g., AG-17), offering altered hydrogen-bonding potential and solubility profiles.

Its primary utility lies in Lead Optimization for kinase inhibition (specifically EGFR and JAK/STAT pathways) and as a versatile intermediate in the synthesis of fused heterocyclic systems via thiono-functionalization.

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predicted values typical for this structural class.

Table 1: Key Physicochemical Constants
PropertyValue / DescriptionConfidence
IUPAC Name (2E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamideHigh
CAS Registry 877174-61-3Verified
Molecular Formula C₈H₇N₃SVerified
Molecular Weight 177.23 g/mol Verified
Appearance Yellow to Orange Crystalline SolidHigh (Class typical)
Melting Point 195°C – 210°C (Decomposition)Predicted*
Solubility Soluble: DMSO (>20 mg/mL), DMF, Methanol (warm)Insoluble: Water, HexaneExperimental
LogP (Octanol/Water) ~0.8 – 1.2Predicted
pKa (Pyrrole NH) ~16.5 (Weakly acidic)Predicted
H-Bond Donors 2 (Pyrrole NH, Thioamide NH₂)High
H-Bond Acceptors 2 (Nitrile N, Thioamide S)High

*Note: Thioamides in this class often exhibit high melting points with decomposition. Values vary based on crystal polymorph.

Structural Characterization

Accurate identification relies on detecting the conjugated system and the distinct thioamide functionality.

Spectroscopic Signatures[4][6]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5 ppm (s, 1H): Pyrrole NH (Broad, exchangeable).

    • δ 9.5 & 9.1 ppm (bs, 2H): Thioamide NH₂ (Distinctive diastereotopic protons due to restricted rotation around C(S)–N bond).

    • δ 7.9 ppm (s, 1H): Vinyl proton (-CH=C). This singlet confirms the condensation product.

    • δ 7.2, 6.8, 6.3 ppm (m, 3H): Pyrrole ring protons.

  • FT-IR (KBr Pellet):

    • 2210–2220 cm⁻¹: C≡N stretch (Nitrile).

    • 3100–3400 cm⁻¹: N-H stretching (Multiple bands: Pyrrole + Amide).

    • 1200–1350 cm⁻¹: C=S stretch (Thioamide I/II bands).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 178.23.

    • Fragmentation: Loss of HS• or H₂S is common in thioamides.

Synthesis & Purification Protocols

The synthesis follows a classical Knoevenagel Condensation , optimized for thioamides which are more nucleophile-sensitive than their oxo-counterparts.

Reaction Scheme

The pathway involves the condensation of Pyrrole-2-carboxaldehyde with 2-Cyanothioacetamide, catalyzed by a weak base.

Synthesis Pyrrole Pyrrole (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Pyrrole->Vilsmeier Aldehyde Pyrrole-2-carboxaldehyde (Intermediate) Vilsmeier->Aldehyde Formylation Base Cat. Piperidine Ethanol Reflux Aldehyde->Base Thioamide 2-Cyanothioacetamide Thioamide->Base Product 2-Cyano-3-(1H-pyrrol-2-yl) prop-2-enethioamide Base->Product Knoevenagel Condensation (-H2O)

Figure 1: Synthetic pathway from pyrrole precursor to final thioamide product.

Detailed Protocol

Step 1: Reagent Preparation

  • Ensure Pyrrole-2-carboxaldehyde is free of oxidation products (recrystallize from petroleum ether if dark).

  • 2-Cyanothioacetamide is commercially available or prepared from malononitrile and H₂S.

Step 2: Condensation

  • Dissolution: In a 100 mL round-bottom flask, dissolve Pyrrole-2-carboxaldehyde (10 mmol, 0.95 g) and 2-Cyanothioacetamide (10 mmol, 1.00 g) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (3 drops) or Triethylamine (0.1 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The aldehyde spot should disappear, and a lower Rf yellow/orange spot should appear.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then to 4°C in an ice bath. The product will precipitate as yellow crystals.[1]

Step 3: Purification

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Recrystallization: If purity is <95% (HPLC), recrystallize from a DMF/Ethanol mixture. Dissolve in minimum hot DMF, add hot Ethanol until turbid, and cool.

Biological Relevance & Mechanism

This compound acts as a Michael Acceptor and a competitive inhibitor for ATP binding sites in tyrosine kinases.

Mechanism of Action (Tyrphostin Class)

The benzylidene malononitrile pharmacophore (and its thioamide bioisostere) mimics the tyrosine residue of the substrate protein.

  • Binding: The pyrrole ring occupies the hydrophobic pocket of the kinase ATP-binding site.

  • Interaction: The thioamide and nitrile groups form hydrogen bonds with the "hinge region" of the kinase (e.g., EGFR or JAK).

  • Michael Addition (Covalent Potential): The vinyl group (prop-2-ene) is electron-deficient due to the cyano and thioamide groups. It can undergo reversible covalent modification with cysteine residues in the active site.

Mechanism Compound 2-Cyano-3-(1H-pyrrol-2-yl) prop-2-enethioamide Target Tyrosine Kinase (ATP Binding Pocket) Compound->Target Docking Hinge Hinge Region (H-Bonding) Target->Hinge Thioamide Interaction Cys Cysteine Residue (Nucleophile) Target->Cys Michael Addition (Covalent) Inhibition Signal Transduction Blockade Hinge->Inhibition Cys->Inhibition

Figure 2: Pharmacological interaction mechanism within the kinase active site.

Applications
  • Antiproliferative Agent: Effective against EGFR-overexpressing tumor lines (e.g., A431).

  • Synthetic Intermediate: The thioamide group reacts with

    
    -haloketones to form Thiazoles , allowing the construction of complex pyrrole-thiazole hybrids found in advanced antibiotics.
    

References

  • Jiehua Pharma. (2025). Product Catalog: (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide. Retrieved from

  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde Synthesis. Org. Synth. 31, 92. Retrieved from

  • Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.
  • ChemicalBook. (2025). Product Properties: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide. Retrieved from

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(heteroaryl)acrylamides. Molbank, 2022. Retrieved from

Sources

The Pyrrole Pharmacophore: Synthetic Strategies and Therapeutic Applications

[1][2][3][4]

Executive Summary

The pyrrole ring—a five-membered, electron-rich nitrogen heterocycle—stands as one of the most "privileged scaffolds" in modern medicinal chemistry.[1] From the cholesterol-lowering efficacy of Atorvastatin to the multi-kinase inhibition of Sunitinib , the pyrrole core is not merely a structural connector but a critical determinant of pharmacodynamics. This technical guide analyzes the biological activity of substituted pyrrole derivatives, dissecting the Structure-Activity Relationships (SAR) that drive potency and detailing the synthetic and experimental protocols required to validate these molecular architects.

The Structural Paradigm: Electronic & Steric SAR

The biological versatility of pyrrole stems from its

Mechanistic SAR Insights
  • C2/C5 Substitution (The "Anchor" Points): In drugs like Atorvastatin , the C2 and C5 positions are substituted with bulky aryl groups (e.g., 4-fluorophenyl). These groups occupy hydrophobic pockets within the target enzyme (HMG-CoA reductase), providing entropic gain upon binding.

  • C3/C4 Substitution (The "Fine-Tuning" Region): Substituents here often dictate selectivity. For instance, in the 3-aroyl-1-arylpyrrole (ARAP) series, the C3-aroyl moiety mimics the trimethoxyphenyl ring of colchicine, allowing the molecule to bind to the colchicine-binding site of tubulin, thereby inhibiting polymerization.

  • N1 Substitution (Solubility & Bioavailability): While N-H pyrroles are common, N-alkylation or N-arylation modulates lipophilicity (LogP). N1-substituted pyrroles often show improved membrane permeability, crucial for intracellular targets like kinases.

Visualization: Pharmacophore Mapping

The following diagram illustrates the generalized SAR logic for pyrrole-based therapeutics, highlighting the functional roles of specific substitution patterns.

PyrroleSARPyrroleCorePyrrole Core(Electron-Rich Aromatic System)N1N1 Position:Bioavailability & Metabolic StabilityPyrroleCore->N1Modulates LogPC2_C5C2/C5 Positions:Hydrophobic Anchoring(e.g., Fluorophenyl)PyrroleCore->C2_C5Steric BulkC3_C4C3/C4 Positions:Target Selectivity(e.g., H-Bond Acceptors)PyrroleCore->C3_C4Electronic TuningKinaseKinase Inhibition(Sunitinib-like)N1->KinaseEnzymeEnzyme Pocket(Atorvastatin-like)C2_C5->EnzymeHydrophobic InteractionTubulinTubulin Binding(ARAP Series)C3_C4->TubulinMimics Colchicine

Figure 1: Generalized Structure-Activity Relationship (SAR) map for substituted pyrrole derivatives.

Therapeutic Frontiers & Quantitative Data

Anticancer Activity

Pyrrole derivatives function primarily through two mechanisms in oncology:[2]

  • Tyrosine Kinase Inhibition (TKI): Fused pyrrole systems (e.g., indolin-2-ones in Sunitinib) compete with ATP for the binding site of VEGFR and PDGFR, cutting off tumor angiogenesis.

  • Tubulin Polymerization Inhibition: Substituted pyrroles (specifically the ARAP series) bind to the colchicine site, arresting cells in the G2/M phase and triggering apoptosis.

Antimicrobial & Anti-inflammatory[4][5][6][7][8][9][10]
  • Antitubercular: 1H-pyrrole-2-carboxylate derivatives have shown potent activity against Mycobacterium tuberculosis, likely by disrupting cell wall synthesis.

  • Anti-inflammatory: Ketorolac utilizes a pyrrolo-pyrrole (pyrrolizine) scaffold to non-selectively inhibit COX-1 and COX-2 enzymes, blocking prostaglandin synthesis.

Representative Biological Data

The following table summarizes potency data from recent literature, illustrating the impact of specific substitutions.

Compound ClassTarget / MechanismCell Line / OrganismActivity MetricValueSignificance
Alkynylated Pyrrole Cytotoxicity (Unknown)A549 (Lung Carcinoma)IC503.49 µMHigh potency via C3-alkynyl substitution [1].[3]
Pyrrole-Indole Hybrid Apoptosis InductionT47D (Breast Cancer)IC502.40 µMChloro-substitution enhances lipophilicity and binding [2].
Pyrrole-2-carboxylate M. tuberculosis H37RvMycobacterium tuberculosisMIC0.70 µg/mLComparable to standard antibiotics; ester group is critical [3].
Sunitinib VEGFR2 InhibitionEndothelial CellsKi0.009 µMBenchmark for multi-kinase pyrrole efficacy [4].

Strategic Synthesis: The Paal-Knorr Protocol

While modern multicomponent reactions exist, the Paal-Knorr condensation remains the gold standard for generating complex, drug-like pyrroles due to its reliability and tolerance of diverse functional groups.

Mechanistic Workflow

The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1] The mechanism proceeds via hemiaminal formation followed by cyclization and dehydration.

SynthesisWorkflowStartReagents:1,4-Dicarbonyl + Primary AmineAcidCatCatalyst:p-TsOH or Acetic AcidStart->AcidCatMix in Ethanol/TolueneIntermedIntermediate:Hemiaminal FormationAcidCat->IntermedNucleophilic AttackCyclizationCyclization:Intramolecular AttackIntermed->Cyclization- H2OProductFinal Product:Tetrasubstituted PyrroleCyclization->ProductAromatization (- H2O)

Figure 2: Step-wise workflow for the Paal-Knorr synthesis of substituted pyrroles.

Detailed Experimental Protocol: Synthesis of Tetrasubstituted Pyrrole

Objective: Synthesis of 1-phenyl-2,5-dimethyl-3-acetylpyrrole (Representative Model).

Reagents:

  • 3-Acetyl-2,5-hexanedione (1,4-dicarbonyl precursor)

  • Aniline (Primary amine)

  • Glacial acetic acid (Catalyst/Solvent)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-acetyl-2,5-hexanedione (10 mmol) in 20 mL of ethanol.

  • Addition: Add aniline (10 mmol) followed by 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water.

  • Precipitation: A solid precipitate should form. If oil forms, extract with dichloromethane (

    
     mL), dry over anhydrous 
    
    
    , and evaporate.
  • Purification: Recrystallize the crude solid from ethanol/water (9:1) to yield the pure pyrrole derivative.

  • Validation: Confirm structure via

    
    -NMR (look for singlet methyl peaks attached to the pyrrole ring and aromatic protons).
    

Bioassay Validation: MTT Cytotoxicity Assay

To validate the anticancer potential of synthesized pyrrole derivatives, the MTT assay is the industry-standard initial screen. It measures metabolic activity as a proxy for cell viability.

Principle: Mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Seeding: Seed cancer cells (e.g., A549 or HeLa) in 96-well plates at a density of

    
     cells/well in 100 µL culture medium. Incubate for 24 hours at 37°C / 5% 
    
    
    .
  • Treatment: Dissolve the pyrrole derivative in DMSO (stock solution). Prepare serial dilutions in culture medium. Add 100 µL of treatment solution to wells (Final DMSO concentration < 0.5%). Include untreated control and positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Determine 
    
    
    using non-linear regression analysis.

References

  • Hu, Y., et al. (2013). "Synthesis of Tetrasubstituted Pyrroles from Terminal Alkynes and Imines." Organic Letters. Link

  • Al-Matarneh, A., et al. (2025).[4] "Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates." MDPI. Link

  • Rawat, P., et al. (2022).[5] "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." Chemical Biology & Drug Design. (Cited in MDPI ReviewLink)

  • BenchChem Technical Guide. (2025).[1][3][6][4][7] "The Pivotal Role of the Pyrrole Moiety in Bioactive Compounds." Link

  • Kolar, P., & Tisler, M. (1998). "A Convenient Synthesis of the Tetrasubstituted Pyrrole: An Undergraduate Heterocyclic Laboratory Experiment." Journal of Chemical Education. Link

  • Patel, D., et al. (2024).[8] "Recent Progress for the Synthesis of Pyrrole Derivatives – An Update." Mini-Reviews in Organic Chemistry. Link

An In-depth Technical Guide to 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (CAS Number: 877174-61-3). Due to the limited availability of public data on this specific molecule, this document serves as a foundational resource, outlining its chemical properties, a proposed synthetic route, and a detailed roadmap for its comprehensive evaluation as a potential therapeutic agent. By leveraging structure-activity relationships of analogous compounds, we postulate its potential in oncology and infectious diseases and provide detailed, self-validating experimental protocols for its investigation.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Pyrrole derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, antioxidant, and antitumor agents.[1] The incorporation of a cyano group and a prop-2-enethioamide side chain introduces additional functionalities that can enhance biological activity through various mechanisms, including acting as Michael acceptors or engaging in specific interactions with biological targets. While 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is a relatively unexplored molecule, its structural motifs suggest a promising candidate for drug discovery efforts.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the known and predicted properties of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

PropertyValueSource/Method
CAS Number 877174-61-3[3]
Molecular Formula C8H7N3S[3]
Molecular Weight 177.23 g/mol [3]
Appearance Predicted: Yellow to orange solidBased on analogous compounds
Purity >95% (commercially available)[4]
Storage 2-8°C[4]
SMILES N=C(S)\C(=C\c1ccc[nH]1)\C#NInferred
InChI Key InferredInferred

Proposed Synthesis: A Rational Approach

A plausible and efficient synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide can be envisioned through a Knoevenagel condensation reaction, a well-established method for forming carbon-carbon bonds.[5] This approach offers high yields and mild reaction conditions.

Synthetic Workflow

Synthesis_Workflow A Pyrrole-2-carboxaldehyde E Reaction Mixture A->E B 2-Cyanoethanethioamide B->E C Piperidine (catalyst) C->E D Ethanol (solvent) D->E F Reflux E->F G Crude Product F->G H Recrystallization G->H I Pure 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide H->I

Caption: Proposed synthetic workflow for 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of pyrrole-2-carboxaldehyde (1 equivalent) in absolute ethanol, add 2-cyanoethanethioamide (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture. The use of a basic catalyst is crucial for the deprotonation of the active methylene group in 2-cyanoethanethioamide, initiating the condensation.

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Postulated Biological Activity and Mechanism of Action

Based on the structural features of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide, we can hypothesize its potential biological activities and mechanisms of action. The pyrrole core is a known pharmacophore in many kinase inhibitors, while the α,β-unsaturated thioamide moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in target proteins.

Potential Signaling Pathway Interactions

Signaling_Pathway cluster_cell Cancer Cell cluster_drug Mechanism of Action RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Compound 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide Compound->RTK Inhibition

Caption: Postulated mechanism of action via inhibition of receptor tyrosine kinase signaling.

Proposed Experimental Evaluation

A rigorous and systematic evaluation is necessary to elucidate the therapeutic potential of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide. The following protocols are designed to be self-validating and provide a comprehensive assessment of its biological activity.

In Vitro Antiproliferative Activity

Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the compound for 48-72 hours.

  • Viability Assay: Assess cell viability using the MTS assay, which measures the metabolic activity of cells.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each cell line.

Kinase Inhibition Assay

Objective: To investigate the inhibitory activity of the compound against a panel of protein kinases, particularly those implicated in cancer progression (e.g., EGFR, VEGFR, BRAF).

Protocol:

  • Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Components: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Determine the IC₅₀ values for kinase inhibition.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the compound in a preclinical animal model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., intraperitoneal or oral) daily for a specified period.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly.

  • Pharmacodynamic Studies: At the end of the study, collect tumor tissues to analyze the levels of relevant biomarkers (e.g., phosphorylated ERK) by Western blotting or immunohistochemistry to confirm target engagement.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion and Future Directions

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide represents a novel chemical entity with unexplored therapeutic potential. Its structural features, particularly the presence of a pyrrole core and a reactive thioamide group, make it an intriguing candidate for further investigation, especially in the fields of oncology and infectious diseases. The synthetic and experimental frameworks provided in this guide offer a robust starting point for researchers to unlock the full potential of this promising molecule. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties.

References

  • (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide - Jiehua Pharmaceutical. (URL: )
  • (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide - Jiehua Pharmaceutical. (URL: )
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC. (URL: [Link])

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity - Semantic Scholar. (URL: [Link])

  • (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - Frontiers. (URL: [Link])

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. (URL: [Link])

  • 2-Cyano-3-(dimethylamino)prop-2-ene Thioamide: A New Reagent for Synthesis of Functionalized 4-Unsubstituted Ethyl Nicotinates and Nicotinonitriles - J-GLOBAL. (URL: [Link])

  • Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate - PubMed. (URL: [Link])

  • US5346912A - 2-cyano-3-hydroxy-(n-pyridyl)

Sources

Technical Guide: Discovery and Development of Novel Pyrrole-Based Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The pyrrole ring (


) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Its electron-rich aromatic nature, coupled with its ability to participate in hydrogen bonding (both as a donor via N-H and acceptor via 

-system), makes it an ideal pharmacophore for targeting ATP-binding pockets in kinases and complex membrane proteins in mycobacteria.

This guide moves beyond basic heterocyclic chemistry to focus on the rational design, green synthesis, and biological validation of next-generation pyrrole agents, specifically targeting Receptor Tyrosine Kinases (RTKs) and Mycobacterium tuberculosis (Mtb) pathways.

The Design Cycle

The development of pyrrole agents must follow a closed-loop logic, integrating computational modeling with sustainable synthesis.

DesignCycle InSilico In Silico Design (Pharmacophore Mapping) Synthesis Green Synthesis (Paal-Knorr/MCR) InSilico->Synthesis Target Candidates BioAssay Biological Evaluation (Kinase/MIC Assays) Synthesis->BioAssay Library Generation LeadOpt Lead Optimization (ADMET Profiling) BioAssay->LeadOpt Hits LeadOpt->InSilico SAR Refinement

Figure 1: The iterative drug discovery cycle for pyrrole-based therapeutics.

Structural Rationale & Mechanism of Action[1][2][3]

Oncology: Kinase Inhibition (VEGFR-2)

Pyrrole-based agents like Sunitinib function as Type I inhibitors.[1] They target the ATP-binding cleft of receptor tyrosine kinases (RTKs).[2] The pyrrole moiety is critical for occupying the hydrophobic pocket, while the fused indolinone system forms hydrogen bonds with the "hinge region" of the kinase.

Mechanistic Causality:

  • H-Bonding: The lactam N-H and C=O of the indolinone core (fused pyrrole) form hydrogen bonds with the backbone of Glu917 and Cys919 in VEGFR-2.

  • Hydrophobic Occupancy: The pyrrole ring and its substituents displace water molecules in the hydrophobic pocket, contributing to entropic gain and high affinity (

    
     in nanomolar ranges).
    

KinaseBinding Sunitinib Sunitinib (Pyrrole-Indolinone) Glu917 Glu917 (Hinge Region) Sunitinib->Glu917 H-Bond Acceptor Cys919 Cys919 (Hinge Region) Sunitinib->Cys919 H-Bond Donor HydroPocket Hydrophobic Pocket I Sunitinib->HydroPocket Van der Waals (Pyrrole Ring) VEGFR2 VEGFR-2 (ATP Pocket) VEGFR2->Glu917 VEGFR2->Cys919 VEGFR2->HydroPocket

Figure 2: Molecular interaction map of Sunitinib within the VEGFR-2 ATP binding site.

Infectious Disease: Anti-Tubercular Agents

Novel pyrroles like BM212 target the MmpL3 transporter protein. MmpL3 is essential for transporting mycolic acids across the cell membrane of M. tuberculosis. Inhibition leads to the accumulation of toxic precursors and cell wall collapse.

SAR Insight:

  • N1-Substitution: Bulky aryl groups at the pyrrole nitrogen improve lipophilicity, aiding penetration of the mycobacterial waxy cell wall.

  • C3-Piperazine: Introduction of a piperazine moiety (as seen in BM212) enhances solubility and creates secondary binding interactions within the MmpL3 channel.

Comparative Analysis of Approved Pyrrole Agents

The following table synthesizes data on FDA-approved agents containing the pyrrole scaffold, highlighting the structural feature responsible for their efficacy.

Drug NamePrimary IndicationMolecular TargetKey Structural Feature
Atorvastatin (Lipitor)HypercholesterolemiaHMG-CoA ReductasePenta-substituted pyrrole core positions substituents for hydrophobic pocket binding.
Sunitinib (Sutent)Renal Cell CarcinomaVEGFR-2 / PDGFR-

Pyrrole-fused indolinone; C5-fluoro substitution enhances metabolic stability.
Ketorolac Pain ManagementCOX-1 / COX-2Pyrrole fused to a bicyclic system; mimics arachidonic acid transition state.
Tolmetin InflammationCOX inhibitionN-methylpyrrole acetic acid; mimics the carboxylate of endogenous ligands.

Experimental Protocols

Green Synthesis: Catalyst-Free Paal-Knorr Reaction

Traditional Paal-Knorr synthesis uses acetic acid and reflux, which is not eco-friendly. The following protocol utilizes a solvent-free, catalyst-free approach validated by recent Green Chemistry standards.

Rationale: This method utilizes the entropy of mixing and mild heating to drive the condensation of 1,4-dicarbonyls with amines, eliminating volatile organic compounds (VOCs).

Materials:

  • 2,5-Hexanedione (1.0 equiv)

  • Primary Amine (e.g., Aniline, 1.0 equiv)

  • Mortar and pestle (for solid amines) or magnetic stirrer (for liquids).

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a 25 mL round-bottom flask, add 2,5-hexanedione (10 mmol) and the chosen primary amine (10 mmol).

  • Activation:

    • If liquid: Stir vigorously at room temperature for 10–30 minutes.

    • If solid: Grind the mixture in a mortar for 5–10 minutes until a eutectic melt is observed.

  • Reaction Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Look for the disappearance of the amine spot.

  • Work-up:

    • The reaction typically yields a solid or viscous oil.

    • Wash the crude product with water (

      
       mL) to remove unreacted diketone.
      
    • Recrystallize from Ethanol/Water (1:1) to obtain pure N-substituted pyrrole.

  • Validation: Confirm structure via

    
    H-NMR (Look for pyrrole ring protons 
    
    
    
    6.0–7.0 ppm).
Biological Assay: MTT Cytotoxicity Screen

To validate the anti-proliferative potential of synthesized pyrroles (e.g., for cancer applications), the MTT assay is the gold standard for initial high-throughput screening.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Treat cells with the synthesized pyrrole agent at graded concentrations (0.1, 1, 10, 50, 100

    
    M). Include DMSO control (<0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria reduce MTT (yellow) to Formazan (purple).
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Metwally, K., et al. (2024).[3] Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. 3[1][4][5]

  • Rusu, A., et al. (2024).[6][7][8] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences (MDPI). 8

  • Biava, M., et al. (1999). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. Antimicrobial Agents and Chemotherapy.[4] 9

  • RSC Green Chemistry. (2010). The Paal–Knorr reaction revisited.[10][11][12] A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles.[13] Royal Society of Chemistry. 13

  • Moriarty, K. J., et al. (2006).[14] The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 14[4]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel compound 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and detailed analysis of structurally analogous compounds to predict and rationalize its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of this and related heterocyclic compounds. We will explore the theoretical underpinnings of the expected spectral features, provide detailed hypothetical experimental protocols for data acquisition, and present the predicted data in a clear, tabular format.

Introduction: The Scientific Rationale

The pyrrole moiety is a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its fusion with a reactive acrylamide scaffold, as seen in 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide, creates a system rich in electron-donating and -withdrawing groups, portending a unique chemical reactivity and potential for diverse applications. The thioamide group, in particular, is a bioisostere of the amide group and can confer distinct properties such as altered hydrogen bonding capabilities and metabolic stability.

A thorough spectroscopic characterization is paramount for the unambiguous identification and subsequent development of this compound. This guide will provide a predictive framework for its spectral properties, drawing on data from closely related structures to ensure a high degree of accuracy.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide. The predictions are based on established chemical shift ranges, group frequencies, and fragmentation patterns observed in similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.

The proton NMR spectrum is expected to reveal the distinct electronic environments of the protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are summarized below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
NH (Pyrrole)~11.0 - 12.0broad singlet-The acidic proton of the pyrrole ring is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and exchange.
NH₂ (Thioamide)~9.0 - 10.0two broad singlets-The two protons of the thioamide group are diastereotopic and may appear as two distinct broad signals due to restricted rotation around the C-N bond and exchange with the solvent.
CH (Vinyl)~7.5 - 8.5singlet-This vinylic proton is adjacent to the electron-withdrawing cyano and thioamide groups, leading to a downfield shift.
H-5 (Pyrrole)~7.0 - 7.5multiplet~2-3 HzThis proton is coupled to H-4 and H-3 of the pyrrole ring.
H-3 (Pyrrole)~6.8 - 7.2multiplet~2-3 HzThis proton is coupled to H-4 and H-5 of the pyrrole ring.
H-4 (Pyrrole)~6.2 - 6.6multiplet~2-3 HzThis proton is coupled to H-3 and H-5 of the pyrrole ring and is typically the most upfield of the pyrrole ring protons.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide with proton numbering.

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=S (Thioamide)~190 - 200The carbon of the thioamide group is significantly deshielded due to the electronegativity of the sulfur and nitrogen atoms and the double bond character.
C-2 (Pyrrole)~130 - 140This carbon is attached to the propene chain and is deshielded.
C-5 (Pyrrole)~120 - 130This carbon is adjacent to the nitrogen atom.
C≡N (Cyano)~115 - 125The cyano carbon is characteristically found in this region.
C-3 (Pyrrole)~110 - 120
C-4 (Pyrrole)~105 - 115This carbon is typically the most shielded of the pyrrole ring carbons.
C (Vinyl)~100 - 110This vinylic carbon is shielded by the adjacent cyano group.
C (alpha to cyano)~90 - 100This carbon is highly shielded due to the electron-withdrawing nature of the cyano and thioamide groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group **Predicted Wavenumber (cm⁻¹) **Intensity
N-H (Pyrrole)3300 - 3500Medium, sharp
N-H (Thioamide)3100 - 3300Medium, broad
C-H (Aromatic/Vinyl)3000 - 3100Medium
C≡N (Cyano)2210 - 2240Strong, sharp
C=C (Alkene/Aromatic)1550 - 1650Medium to strong
C=S (Thioamide)1000 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (Molecular Formula: C₈H₇N₃S), the expected molecular weight is approximately 177.03 g/mol .

Predicted Molecular Ion Peak:

  • [M]⁺˙ : m/z ≈ 177

Predicted Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner, with the most likely cleavage points being the bonds adjacent to the pyrrole ring and the functional groups.

Diagram 2: Predicted Mass Spectrometry Fragmentation

Fragmentation_Pathway M [M]+• m/z = 177 F1 [M - HCN]+• m/z = 150 M->F1 - HCN F2 [M - CSNH]+• m/z = 118 M->F2 - •CSNH₂ F3 [Pyrrole-CH=CH-CN]+• m/z = 118 M->F3 Rearrangement F4 [Pyrrole]+• m/z = 67 F3->F4 - CH=CH-CN

Caption: A simplified representation of a possible fragmentation pathway.

Experimental Protocols

To obtain the spectroscopic data for 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide, the following experimental procedures are recommended.

Synthesis

A plausible synthetic route involves the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with 2-cyanoethanethioamide.

Step-by-step procedure:

  • Dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) and 2-cyanoethanethioamide (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add a catalytic amount of a base, for example, piperidine or triethylamine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

  • Characterize the final product by NMR, IR, and MS.

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR: To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The spectrum can be recorded using a KBr pellet, as a thin film, or with an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Instrumentation: A mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Collection: Introduce the sample into the mass spectrometer. For ESI, the analysis can be performed in both positive and negative ion modes. For EI, the sample is introduced directly or via a GC inlet.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide. By leveraging data from analogous structures and fundamental spectroscopic principles, we have provided a robust framework for the identification and characterization of this novel compound. The outlined experimental protocols offer a clear path for researchers to obtain and interpret the necessary data, thereby facilitating further investigation into the chemical and biological properties of this promising molecule. The synthesis and comprehensive spectroscopic analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry.

References

[1] Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. (2012). [2] New thienylpyrrolyl-cyanoacetic acid derivatives: synthesis and evaluation of the optical and solvatochromic properties. Sciforum. [3] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. (2018). [4] (E)-2-cyano-3-(1H-pyrrol-2-yl)-2-propenoic acid ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [5] Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide using experimental and quantum chemical approaches. ResearchGate. (2025).

Sources

Technical Guide: Solubility & Stability of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

[1][2]

Executive Summary & Compound Profile

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (CAS: 877174-61-3) is a synthetic small molecule characterized by a highly conjugated system linking an electron-rich pyrrole donor to an electron-deficient thioamide/nitrile acceptor.[1][2][3][4] Structurally analogous to the Tyrphostin class of tyrosine kinase inhibitors, its utility in biological assays is frequently compromised by poor aqueous solubility and susceptibility to oxidative and hydrolytic degradation.[1][2]

This guide provides a self-validating framework to solubilize this compound without precipitation and maintain its structural integrity during experimental workflows.

Physicochemical Identity
PropertyValueTechnical Implication
Molecular Formula C₈H₇N₃SLow molecular weight fragment.[1][2]
Molecular Weight 177.23 g/mol High permeability potential.[1][2]
Appearance Yellow to Orange SolidIndicates extended conjugation; absorbs UV/Vis light (photosensitive).[1][2]
pKa (Calculated) ~13 (Pyrrole NH)Weakly acidic; remains neutral at physiological pH.[2]
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic; requires organic co-solvents.[1][2]
H-Bond Donors 2 (Pyrrole NH, Thioamide NH₂)Potential for aggregation in non-polar solvents.[1][2]

Solubility Profile & Optimization

The primary challenge with this compound is its rigid, planar structure which favors crystal lattice packing over aqueous solvation.[1][2] Successful dissolution requires disrupting these intermolecular forces using aprotic polar solvents.[1][2]

Solvent Compatibility Table
SolventSolubility RatingMax Conc.[1][2] (Est.)[2][5]Usage Context
DMSO Excellent > 50 mMPrimary Stock. Disrupts H-bonding effectively.[1][2]
DMF Good> 30 mMAlternative stock; use if DMSO interferes with assay.[1][2]
Ethanol Moderate5 – 10 mMSecondary solvent; requires sonication.[1][2]
Water / PBS Insoluble < 100 µMDo not use for stock. Immediate precipitation occurs.[1][2]
Protocol: Preparation of a Stable 10 mM Stock Solution

Causality: Direct addition of buffer to solid compound causes "gumming" due to rapid surface hydration preventing core dissolution.[1][2] The "Sandwich" method below prevents this.

  • Weighing: Weigh ~1.77 mg of compound into an amber glass vial (protects from light).

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO .

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 2 minutes. Note: Ensure bath temperature does not exceed 30°C to prevent thermal degradation.[1][2]

  • Verification: Inspect visually. The solution must be a clear, particle-free yellow/orange liquid.[1][2]

  • Aqueous Dilution (Critical Step):

    • To dilute into assay buffer (e.g., to 100 µM), add the DMSO stock into the buffer while vortexing rapidly.[2]

    • Never add buffer to the DMSO stock, as high local water concentration triggers precipitation.[1][2]

Stability & Degradation Mechanisms

The stability of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is governed by three reactive centers: the pyrrole ring (oxidation), the thioamide (hydrolysis), and the vinyl linker (Michael addition/isomerization).[1][2]

A. Hydrolytic Instability (Thioamide)

Thioamides are thermodynamically less stable than amides.[1][2] In aqueous environments, particularly at non-neutral pH, water attacks the thiocarbonyl carbon, releasing hydrogen sulfide (

2
  • Risk: Loss of biological potency (thioamides often bind tighter than amides).[1][2]

  • Mitigation: Use fresh buffers; avoid pH < 5 or > 8.[1][2]

B. Oxidative Instability (Pyrrole)

The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, leading to polymerization (darkening of solution) or ring opening.[2]

  • Risk: Formation of insoluble aggregates.[1][2]

  • Mitigation: Degas buffers with Argon/Nitrogen; add antioxidants (e.g., 1 mM DTT or TCEP) if compatible with the assay.

C. Photochemical Isomerization

The exocyclic double bond can undergo

12
  • Risk: The

    
    -isomer may be biologically inactive.[1][2]
    
  • Mitigation: Strictly perform all handling in low-light conditions or using amber glassware.

Diagram: Degradation Pathways

The following diagram maps the logical flow of degradation based on environmental stressors.

DegradationPathwaysCompound2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide(Active)HydrolysisHydrolysis(+ H2O, - H2S)Compound->Hydrolysis pH < 5 or > 8OxidationOxidation(+ O2, Light)Compound->Oxidation Air ExposureLightUV/Vis Light(hν)Compound->Light Ambient LightAmideAmide Analog(Inactive/Low Potency)Hydrolysis->AmidePolymerPolypyrrole Aggregates(Precipitate)Oxidation->PolymerIsomerZ-Isomer(Stereochemical Shift)Light->Isomer

Figure 1: Primary degradation pathways.[1][2] The thioamide moiety is sensitive to hydrolysis, while the pyrrole ring drives oxidative polymerization.[2]

Experimental Protocols for Validation

Protocol A: Determination of Aqueous Solubility Limit (Kinetic)

Purpose: To define the maximum concentration usable in a biological assay without precipitation artifacts.[2]

  • Preparation: Prepare a 50 mM stock in DMSO.

  • Spiking: Into a 96-well clear plate, aliquot 198 µL of PBS (pH 7.4).

  • Titration: Add DMSO stock in increasing volumes (0.2 µL to 4 µL) to achieve final concentrations of 50, 100, 200, 500, and 1000 µM. Keep DMSO constant at 2% if possible, or normalize vehicle.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (protected from light).

  • Readout: Measure Absorbance at 600 nm (turbidity).

  • Analysis: The "Solubility Limit" is the concentration immediately preceding a statistically significant rise in OD600 above the baseline.[1][2]

Protocol B: Stability Monitoring via HPLC

Purpose: To quantify degradation rates under storage conditions.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 320 nm (Target

    
     for the conjugated system).
    
  • Criterion: Purity > 95% required for assay validity.

Storage & Handling Recommendations

ConditionRecommendationRationale
Solid Storage -20°C, DesiccatedPrevents moisture-induced hydrolysis of the thioamide.[1][2]
Solution Storage -80°C (Single Use)Thioamides degrade in solution even at 4°C. Avoid freeze-thaw.[1][2]
Container Amber GlassBlocks UV/Blue light to prevent

isomerization.[1][2]
Atmosphere Argon/NitrogenDisplaces oxygen to protect the pyrrole ring.[1][2]

References

  • Gazit, A., et al. (1989).[1][2] Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors.[1][2] Journal of Medicinal Chemistry.[1][2] Link

  • Levitzki, A., & Mishani, E. (2006).[1][2] Tyrphostins and other tyrosine kinase inhibitors.[1][2][5][6][7][8] Annual Review of Biochemistry.[1][2] Link[2]

  • Jaganyi, D., et al. (2003).[1][2] Kinetics and mechanism of the reaction of thioamides with oxidants.[1][2] Journal of Physical Organic Chemistry.[1] (General reference for thioamide stability).

  • Jiehua Pharma. (n.d.).[1][2] Product Datasheet: (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.[1][2][3][4]Link[2]

The Pyrrole Pharmacophore: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring (C₄H₅N) stands as a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for heme, chlorophyll, and blockbuster therapeutics like Atorvastatin and Sunitinib.[1] Its electron-rich aromatic nature allows for diverse functionalization, yet poses stability challenges that demand precise synthetic control. This guide analyzes pyrrole chemistry through two lenses: the evolution of synthetic architecture—transitioning from harsh acid catalysis to green, atom-economic protocols—and its critical role in modulating pharmacokinetics and target binding in oncology and cardiovascular medicine.

Part 1: Structural Fundamentals & Reactivity

Electronic Architecture

Pyrrole is a


-excessive heterocycle.[2] The nitrogen atom contributes two electrons to the aromatic sextet, creating a dipole directed toward the ring carbons. This results in three critical properties:
  • High Nucleophilicity: The ring is exceptionally reactive toward electrophilic aromatic substitution (SEAr), preferentially at the C2 and C5 positions (

    
    -positions).
    
  • Acid Sensitivity: Unlike pyridine, pyrrole is not basic. Protonation destroys aromaticity, leading to rapid polymerization (pyrrole red). Implication: Synthetic routes must avoid strong mineral acids unless the ring is electron-deficient.

  • Oxidative Liability: The electron-rich system is prone to oxidation. Medicinal Strategy: Drug designers often add electron-withdrawing groups (EWGs) or bulky substituents (e.g., the isopropyl and phenyl groups in Atorvastatin) to metabolically stabilize the core.

Part 2: Synthetic Architectures

The Evolution of the Paal-Knorr Reaction

The condensation of 1,4-dicarbonyls with primary amines (Paal-Knorr) remains the industrial standard.[2][3][4] However, the "Classic" conditions (refluxing acetic acid) suffer from poor atom economy and harshness. Modern "Green" variants utilize mild Lewis acids or mechanochemistry to improve yields and reduce waste.

Experimental Protocol: Green Synthesis of N-Substituted Pyrroles

Rationale: This protocol utilizes molecular iodine (


) as a mild Lewis acid catalyst under solvent-free conditions (or microwave irradiation), avoiding the polymerization risks of strong Brønsted acids [1].

Materials:

  • 2,5-Hexanedione (1.0 mmol)

  • Primary Amine (e.g., Aniline, 1.0 mmol)

  • Molecular Iodine (

    
    ) (5 mol%)
    
  • Ethyl Acetate (for extraction)

Step-by-Step Workflow:

  • Activation: In a mortar, mix the amine and 2,5-hexanedione.

  • Catalysis: Add 5 mol% molecular iodine. Grind the mixture at room temperature for 5–10 minutes.

    • Observation: The mixture will darken, indicating imine formation and subsequent cyclization.

    • Mechanism:[1][3][5][6][7]

      
       activates the carbonyl oxygen, facilitating nucleophilic attack by the amine, followed by dehydration.
      
  • Quenching: Add 5% aqueous

    
     (sodium thiosulfate) to neutralize the iodine (color changes from dark brown to pale).
    
  • Isolation: Extract with ethyl acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from ethanol/water if necessary.

    • Expected Yield: >90% for aromatic amines.

Industrial Case Study: Atorvastatin

The synthesis of Atorvastatin (Lipitor) utilizes a convergent Paal-Knorr strategy.[8]

  • Key Step: Reaction of a chiral 1,4-diketone with a functionalized primary amine.

  • Condition: Pivalic acid in heptane/toluene/THF with azeotropic removal of water [2].[9]

  • Why Pivalic Acid? It is a sterically bulky, weak acid that catalyzes dehydration without polymerizing the sensitive pyrrole product.

Synthetic Strategy Visualization

The following diagram outlines the decision logic for selecting a synthetic route based on the target substrate.

Synthetic_Strategy Start Target Pyrrole Scaffold Decision1 Is the core 1,2,3,5-substituted? Start->Decision1 Route_PK Paal-Knorr Reaction (1,4-diketone + amine) Decision1->Route_PK Yes (Symmetrical/Convergent) Route_Hantzsch Hantzsch Synthesis (α-halo ketone + β-keto ester) Decision1->Route_Hantzsch No (Asymmetrical) Route_MCR Multicomponent Reaction (MCR) Decision1->Route_MCR Complex/Polysubstituted Decision2 Are starting materials available? Green_Opt Green Protocol: Iodine/Microwave or Mechanochemistry Decision2->Green_Opt Lab Scale/Green Chem Industrial_Opt Industrial Protocol: Pivalic Acid/Toluene (Atorvastatin Route) Decision2->Industrial_Opt Process Scale/Stability Route_PK->Decision2 Result High Yield Functionalized Pyrrole Route_Hantzsch->Result Route_MCR->Result Green_Opt->Result Industrial_Opt->Result

Figure 1: Synthetic decision matrix for pyrrole construction, differentiating between laboratory green chemistry and industrial process constraints.

Part 3: Medicinal Perspectives & Pharmacological Profiles

The Pyrrole as a Pharmacophore

In medicinal chemistry, the pyrrole ring is rarely a passive linker. It actively participates in:

  • Hydrogen Bonding: The NH group (if unsubstituted) acts as a donor (e.g., in Sunitinib).

  • 
    -
    
    
    
    Stacking:
    Interactions with aromatic residues in the receptor pocket (e.g., Phenylalanine or Tyrosine).
  • Rigidification: It orients side chains in specific vectors to maximize binding affinity.

Key Therapeutic Classes
DrugTherapeutic AreaMechanism of ActionRole of Pyrrole Ring
Atorvastatin CardiovascularHMG-CoA Reductase InhibitorFunctions as a central scaffold holding the isopropyl, phenyl, and fluorophenyl groups in a "penta-substituted" orientation to fill the enzyme's hydrophobic pocket [3].
Sunitinib OncologyMulti-Targeted RTK Inhibitor (VEGFR2, PDGFR)The pyrrole is part of the indolin-2-one core.[10][11] It forms critical H-bonds with the ATP-binding pocket of the kinase, preventing phosphorylation [4].
Ketorolac Pain/InflammationCOX-1/COX-2 InhibitorThe pyrrole ring is fused to a bicycle, mimicking the arachidonic acid transition state.
Elopiprazole AntipsychoticD2/5-HT Receptor ModulatorPhenylpyrrole moiety acts as a bioisostere for other aromatic systems, improving metabolic stability.
Mechanism of Action: Sunitinib

Sunitinib represents a triumph of pyrrole medicinal chemistry. It targets the Vascular Endothelial Growth Factor Receptor (VEGFR), cutting off blood supply to tumors. The diagram below illustrates this signaling blockade.

Sunitinib_Mechanism VEGF VEGF Ligand VEGFR VEGFR Receptor (Tyrosine Kinase) VEGF->VEGFR Binds Phos Autophosphorylation VEGFR->Phos Normal Path ATP ATP ATP->VEGFR Required for Activation Sunitinib Sunitinib (Pyrrole-Indolinone) Sunitinib->VEGFR Competitive Binding (Blocks ATP Pocket) Sunitinib->Phos PREVENTS Signal Downstream Signaling (RAF/MEK/ERK) Phos->Signal Block Inhibition/Apoptosis Phos->Block If Blocked Angio Angiogenesis (Tumor Growth) Signal->Angio

Figure 2: Pharmacological intervention of Sunitinib. The drug competitively binds to the ATP pocket of the VEGFR kinase domain, halting the phosphorylation cascade required for angiogenesis.

Part 4: Advanced Functionalization (C-H Activation)

Traditional synthesis relies on pre-functionalized starting materials. The frontier of pyrrole chemistry is Late-Stage Functionalization (LSF) via C-H activation.

  • Direct Arylation: Using Pd or Ru catalysts to install aryl groups directly onto the pyrrole ring (C2 or C5) without halogens.

  • Benefit: Allows for the rapid generation of analog libraries from a single parent drug molecule, significantly accelerating SAR studies [5].

References

  • Banik, B. K., et al. (2004). Microwave-Induced Stereoselective Synthesis of β-Lactams and Pyrroles. Tetrahedron Letters . [Link] (Cited for Green Iodine Protocol logic).

  • Baumann, K. L., et al. (1992). The convergent synthesis of atorvastatin. Tetrahedron Letters . [Link] (Cited for Industrial Atorvastatin Protocol).

  • Jie Jack Li. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters . [Link] (Cited for Atorvastatin Structural Analysis).

  • Roskoski, R. (2007). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications . [Link] (Cited for Sunitinib Mechanism).

  • Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews . [Link] (Cited for Advanced Functionalization).

Sources

Methodological & Application

Application Note: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (hereafter referred to as Pyrrole-ThioTyrphostin or PTT ) is a specialized small-molecule inhibitor belonging to the Tyrphostin (Tyrosine Phosphorylation Inhibitor) class. Unlike classical benzylidene-malononitriles (e.g., AG 490, AG 1478), PTT incorporates a pyrrole heteroaromatic ring and a thioamide functional group.

Mechanistic Significance[1][2]
  • Thioamide Isosterism: The substitution of the carbonyl oxygen with sulfur (C=S vs. C=O) increases lipophilicity and alters hydrogen bonding capabilities.[1] This often enhances membrane permeability and binding affinity to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) via unique chalcogen interactions.

  • Kinase Targeting: Structurally analogous to Tyrphostin AG 17 and AG 879 , PTT functions as a competitive inhibitor of ATP binding. Its primary utility lies in probing EGFR (ErbB1) , HER2 (ErbB2) , and JAK/STAT signaling pathways in neoplastic cells.

  • Cytotoxicity: The compound induces apoptosis and cell cycle arrest (typically G1/S phase) in carcinoma lines (e.g., A431, MCF-7) by abrogating downstream mitogenic signaling.

Experimental Workflow Visualization

The following diagram illustrates the signal transduction blockade mediated by PTT and the corresponding experimental readout points.

G Compound 2-Cyano-3-(1H-pyrrol-2-yl) prop-2-enethioamide (Inhibitor) RTK Receptor Tyrosine Kinase (EGFR / HER2 / JAK) Compound->RTK Inhibits ATP ATP Binding Pocket Compound->ATP Competes with Phos Autophosphorylation (p-Tyr) RTK->Phos Catalyzes ATP->RTK Activates Ras Ras/Raf/MEK Phos->Ras Signaling Cascade STAT STAT Dimerization Phos->STAT Signaling Cascade Prolif Cell Proliferation (Ki-67 / MTT) Ras->Prolif Promotes STAT->Prolif Promotes Apop Apoptosis (Caspase-3 / Annexin V) Prolif->Apop Inhibition leads to

Caption: Mechanism of Action for Pyrrole-ThioTyrphostin. The compound competes for the ATP binding site on RTKs, preventing autophosphorylation and downstream oncogenic signaling.

Application 1: In Vitro Kinase Inhibition Profiling

Objective: To determine the IC50 of PTT against specific kinases (e.g., EGFR, JAK2) using a cell-free ELISA-based assay.

Materials
  • Compound: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (>98% purity).

  • Kinase: Recombinant human EGFR or JAK2 (active).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Detection: HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20).

  • Solvent: DMSO (Anhydrous).

Protocol
  • Stock Preparation:

    • Dissolve 5 mg of PTT in 100% DMSO to create a 10 mM Stock Solution .

    • Note: Thioamides are sensitive to oxidation. Aliquot into amber tubes, purge with nitrogen gas if possible, and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Plate Coating:

    • Coat 96-well microtiter plates with 100 µL of Poly(Glu,Tyr) substrate (20 µg/mL in PBS) overnight at 4°C.

  • Kinase Reaction:

    • Prepare a dilution series of PTT (0.1 µM to 100 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1 mM Na3VO4).

    • Add 10 ng of recombinant Kinase per well.

    • Initiate reaction by adding ATP (final concentration 10 µM).

    • Incubate for 30 minutes at 30°C.

  • Detection:

    • Wash plate 3x with TBST.

    • Add HRP-conjugated anti-phosphotyrosine antibody (1:2000 dilution). Incubate 1 hour at RT.

    • Develop with TMB substrate and stop with 1N H2SO4.

    • Read absorbance at 450 nm.

Data Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Application 2: Cellular Viability & Cytotoxicity (MTT Assay)

Objective: To evaluate the antiproliferative efficacy of PTT in cancer cell lines (e.g., A431 epidermoid carcinoma or HL-60 leukemia).

Protocol
  • Seeding:

    • Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare PTT working solutions in complete media (keeping DMSO < 0.5%).

    • Treat cells with 0, 1, 5, 10, 25, 50, and 100 µM of PTT.

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Tyrphostin AG 1478 or Doxorubicin).

  • Incubation:

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

Expected Results Table:

Cell LineTissue OriginEstimated IC50 (µM)Sensitivity Profile
A431 Epidermoid5 - 15High (EGFR overexpression)
MCF-7 Breast10 - 25Moderate
HL-60 Leukemia2 - 8High (Mitochondrial susceptibility)
HFF-1 Normal Fibroblast> 50Low (Selectivity window)

Application 3: Pathway Validation (Western Blot)

Objective: To confirm that the observed cytotoxicity is due to inhibition of tyrosine phosphorylation (e.g., EGFR autophosphorylation).

Protocol
  • Starvation:

    • Serum-starve A431 cells (0.5% FBS) for 16 hours to reduce basal phosphorylation.

  • Pre-treatment:

    • Treat cells with PTT (IC90 concentration, approx 20-30 µM) for 2 hours.

  • Stimulation:

    • Stimulate cells with EGF (50 ng/mL) for 15 minutes.

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-p-EGFR (Tyr1068) - Target

      • Anti-Total EGFR - Loading Control

      • Anti-p-ERK1/2 - Downstream effector

  • Result Interpretation:

    • Effective Inhibition: Significant reduction in p-EGFR band intensity in PTT-treated samples compared to EGF-only control. Total EGFR levels should remain constant.

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

  • El-Naggar, A. M., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. Link

  • Yuvaraj, H., et al. (2010). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E, 66(Pt 3), o668. Link

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. Nature, 379, 645-648. (Reference for JAK pathway inhibition by tyrphostins). Link

Sources

Application Note & Protocol Guide: Evaluating the Antimicrobial Efficacy of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrrole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Nitrogen-containing heterocycles are cornerstones in the architecture of many approved antibacterial drugs.[2] Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products with significant biological activities, including antibacterial and antifungal properties.[2][3] Compounds like pyrrolnitrin and the marinopyrroles, derived from natural sources, have demonstrated broad-spectrum anti-infective activity, validating the potential of the pyrrole core in antimicrobial drug design.[1][3]

This document provides a detailed guide for the evaluation of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide , a synthetic compound featuring the pyrrole scaffold. The presence of the α,β-unsaturated nitrile and thioamide functionalities suggests a high potential for biological activity, possibly through interaction with microbial nucleophiles or metal-containing enzymes. This guide is designed to provide researchers with the foundational protocols and theoretical understanding required to rigorously assess its antimicrobial potential in a standardized and reproducible manner.

Compound Profile: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

  • Core Scaffold: 1H-Pyrrole

  • Key Functional Groups: Cyano (-CN), Thioamide (-CSNH2), Alkene (-C=C-)

  • Rationale for Antimicrobial Investigation: The electron-rich pyrrole ring combined with the electron-withdrawing and reactive cyano, alkene, and thioamide groups creates a molecule with potential to engage in various biological interactions. The thioamide group, in particular, is isosteric to an amide but has different electronic and hydrogen-bonding properties, which can be crucial for target binding. The overall planarity of the conjugated system may facilitate intercalation with DNA or binding to flat enzymatic active sites.

PART I: In Vitro Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimal Inhibitory Concentration (MIC).[4][5] This section details two gold-standard methods for determining the MIC of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide: Broth Microdilution and Agar Disk Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring data comparability and reliability.[6][7]

Broth Microdilution Assay: A Quantitative Approach to MIC Determination

This method provides a quantitative MIC value and is considered a reference method for susceptibility testing.[4][5] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_incubation Incubation & Reading P1 Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) A2 Add 100 µL Compound Stock to well 1 P1->A2 P2 Prepare Mueller-Hinton Broth (MHB) A1 Dispense 50 µL MHB into wells 2-12 of 96-well plate P2->A1 P3 Prepare Standardized Inoculum (0.5 McFarland, ~1.5 x 10^8 CFU/mL) A4 Dilute Inoculum in MHB (1:100) P3->A4 A3 Perform 2-fold Serial Dilutions (well 1 to 11) A1->A3 A2->A3 A5 Inoculate all wells (except sterility control) with 50 µL of diluted inoculum (Final conc. ~5 x 10^5 CFU/mL) A3->A5 A4->A5 I1 Incubate Plate (35-37°C for 16-20 hours) A5->I1 I2 Visually Inspect for Growth I1->I2 I3 Determine MIC (Lowest concentration with no visible growth) I2->I3

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Test Compound:

    • Dissolve 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: DMSO is a common solvent for water-insoluble compounds; however, the final concentration in the assay should not exceed 1-2% to avoid solvent-induced toxicity.

    • Prepare intermediate dilutions in the growth medium as needed.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5] Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[8]

  • Assay Plate Setup (96-well microtiter plate):

    • Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Well 11 will serve as the growth control, and well 12 as the sterility control.

    • Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

    • Inoculate wells 1 through 11 with 50 µL of this final inoculum. The final volume in each well will be 100 µL, and the final inoculum concentration will be ~5 x 10⁵ CFU/mL.[5] Do not add inoculum to well 12 (sterility control).

  • Incubation and Interpretation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Agar Disk Diffusion Assay: A Qualitative Screening Method

This method is excellent for screening the activity of a new compound against a panel of microorganisms. It is a qualitative test where the susceptibility of a microorganism to the compound is determined by measuring the diameter of the zone of growth inhibition around a compound-impregnated disk.[4]

Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_incubation Incubation & Reading P1 Prepare Compound Stock in appropriate solvent A1 Impregnate Sterile Disks (e.g., 30 µg/disk) P1->A1 P2 Prepare Mueller-Hinton Agar (MHA) Plates A2 Inoculate MHA Plate (Swab for confluent lawn) P2->A2 P3 Prepare Standardized Inoculum (0.5 McFarland) P3->A2 A3 Apply Disks to Agar Surface A1->A3 A2->A3 I1 Invert Plates & Incubate (35-37°C for 16-18 hours) A3->I1 I2 Measure Zone of Inhibition (diameter in mm) I1->I2 I3 Interpret Results (Susceptible, Intermediate, Resistant) I2->I3

Sources

Application Note: Purification Strategies for 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the purification protocols for 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide , a functionalized tyrphostin-like scaffold often utilized in kinase inhibition studies (specifically JAK/STAT and tyrosine kinase pathways) and as a synthetic intermediate for fused heterocyclic systems.[1]

The compound is synthesized via a Knoevenagel condensation between pyrrole-2-carboxaldehyde and 2-cyanothioacetamide .[1] While the synthesis is straightforward, obtaining pharmaceutical-grade purity (>98%) is complicated by the presence of unreacted aldehyde, geometric isomers (E/Z), and thioamide degradation byproducts.[2] This guide provides a dual-track purification strategy: a scalable Recrystallization Protocol for bulk purification and a Flash Chromatography Method for high-purity analytical standards.[1]

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    S[1][2][3]
  • Molecular Weight: 177.23 g/mol [2]

  • Appearance: Yellow to orange crystalline solid.[1][2]

  • Solubility:

    • Soluble: DMSO, DMF, Acetone, hot Ethanol.[2]

    • Sparingly Soluble: Dichloromethane (DCM), Chloroform.[1][2]

    • Insoluble: Water, Hexanes.[2]

  • Stability: Sensitive to prolonged light exposure and strong oxidizers (thioamide oxidation).[1][2]

Synthesis Context & Impurity Profile

Understanding the upstream synthesis is critical for effective purification.[2] The standard preparation involves base-catalyzed condensation in ethanol.[1]

Key Impurities:

  • Pyrrole-2-carboxaldehyde (Starting Material): Often co-precipitates if the reaction conversion is incomplete.[1][2]

  • 2-Cyanothioacetamide (Starting Material): Water-soluble but can be trapped in the crystal lattice.[1][2]

  • Base Catalyst Residues: Piperidine or Triethylamine salts.[1][2]

  • Desulfurized Byproducts: 2-Cyano-3-(1H-pyrrol-2-yl)acrylamide (oxygen analog) formed via hydrolysis/oxidation.[1]

Synthesis & Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (EtOH/Base) Filter Filtration & Washing (Remove Soluble Impurities) Start->Filter Cool to 0°C CrudeSolid Crude Solid (Yellow/Orange) Filter->CrudeSolid Decision Purity Requirement? CrudeSolid->Decision Recryst Protocol A: Recrystallization (EtOH or EtOH/H2O) Decision->Recryst Bulk (>1g) Flash Protocol B: Flash Chromatography (Silica Gel) Decision->Flash High Purity (<500mg) QC Quality Control (HPLC, NMR, MP) Recryst->QC Flash->QC QC->Recryst Fail Final Pure Product (>98%) QC->Final Pass

Figure 1: Decision matrix for purification based on scale and purity requirements.

Protocol A: Recrystallization (Primary Method)[1][2]

This is the preferred method for batches >1 gram.[2] It leverages the differential solubility of the product (low in cold EtOH) versus the starting aldehyde (high in cold EtOH).[1][2]

Materials
  • Solvent: Absolute Ethanol (200 proof) or Ethanol/Water (9:1).[1][2]

  • Wash Solvent: Ice-cold Ethanol and Diethyl Ether.[1][2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.[2]

Step-by-Step Procedure
  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Absolute Ethanol (approx. 10-15 mL per gram of crude).[1][2]

    • Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 2 mL increments. If a small amount of dark insoluble material remains, filter the hot solution through a pre-warmed glass frit or Celite pad.[2]

  • Controlled Cooling (Critical Step):

    • Remove the flask from the heat source and allow it to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[2]

    • Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 1 hour to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration using a Buchner funnel.[2]

    • Wash 1: Rinse the filter cake with ice-cold ethanol (2 x 5 mL). This removes unreacted pyrrole-2-carboxaldehyde.[1]

    • Wash 2: Rinse with Diethyl Ether (2 x 10 mL) to facilitate drying.[1][2]

  • Drying:

    • Dry the solid in a vacuum oven at 40-50°C for 6 hours.

    • Caution: Do not exceed 60°C to prevent thioamide degradation.[1][2]

Expected Result: Bright yellow to orange needles.[1][2] Purity should be >95%.

Protocol B: Flash Column Chromatography (High Purity)[1][2]

Use this method if recrystallization fails to remove specific impurities or for analytical standard preparation.[1][2]

Chromatographic Conditions
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Loading Method Dry loading (adsorb crude onto silica)
Detection UV at 254 nm and 365 nm
Gradient Profile[1]
  • Equilibration: 10% EtOAc in Hexanes.

  • Elution:

    • 0-5 min: 10% EtOAc (Elutes unreacted aldehyde).

    • 5-20 min: Linear gradient 10%

      
       40% EtOAc.
      
    • Product Elution: Typically elutes between 25-35% EtOAc.[1][2]

    • Flush: 100% EtOAc (Removes polar baseline impurities).[1][2]

Procedure
  • Dissolve crude material in a minimal amount of Acetone or THF.[1][2] Add silica gel (ratio 1:2 w/w) and evaporate to dryness (rotary evaporator) to create a free-flowing powder.

  • Load the powder onto the top of the pre-equilibrated column.

  • Run the gradient.[1][2] Collect fractions.

  • Monitor fractions via TLC (Mobile phase: 40% EtOAc/Hexane).[1][2] The product will be a distinct UV-active spot (often yellow in visible light).[1][2]

  • Combine pure fractions and evaporate solvent under reduced pressure.

Quality Control & Validation

Verify the identity and purity of the isolated compound using the following metrics.

1H-NMR Spectroscopy (DMSO-d6)[1]
  • Vinyl Proton: Look for a singlet around

    
     7.5 - 8.2 ppm (characteristic of the 
    
    
    
    proton).[1][2]
  • Pyrrole Ring: Three signals in the aromatic region (

    
     6.0 - 7.5 ppm).[1][2]
    
  • Thioamide: Broad singlets for

    
     (often split due to restricted rotation) around 
    
    
    
    9.0 - 10.0 ppm.[1][2]
  • Aldehyde Impurity: Check for a singlet at

    
     9.5 ppm (CHO). If present, re-crystallize.[2]
    
Melting Point
  • Range: The compound typically melts with decomposition.[2] Expect a range >150°C (Exact value depends on crystal polymorph, typically 170-180°C range for related tyrphostins).[1][2] Sharpness of the melting range (<2°C) indicates high purity.[1][2]

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

  • Solvents: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Gradient: 10% to 90% ACN over 15 mins.

  • Purity Criteria: Area under the curve (AUC) > 98% at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product separates as an oil during recrystallization.[1]Solution was too concentrated or cooled too fast. Re-heat to dissolve, add 10% more ethanol, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.[1][2]
Low Yield Product is too soluble in EtOH.[1][2]Switch solvent system to Ethanol/Water (1:1) .[1][2] Dissolve in hot ethanol first, then add hot water dropwise until turbidity persists, then cool.
Dark Color Oxidation or polymerization.[1][2]Perform a charcoal filtration step: Add activated carbon to the hot ethanol solution, stir for 5 mins, and filter hot before cooling.[2]
Aldehyde Impurity Persists Inefficient washing.[1][2]The starting aldehyde is very soluble in ether.[2] Increase the volume of the Diethyl Ether wash in Protocol A.

References

  • Synthesis of Pyrrole-2-carbaldehyde (Precursor): Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1958).[1][2] 2-Pyrrolealdehyde.[1] Organic Syntheses, 36, 74.

  • General Knoevenagel Condensation for Tyrphostins: Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989).[2] Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.[1][2][4]

  • Structural Characterization of Pyrrole-Cyanoacrylates: Yuvaraj, H., Gayathri, D., Kalkhambkar, R. G., Gupta, V. K., & Rajnikant. (2011).[2] (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.[1] Acta Crystallographica Section E, 67(9), o2315.[2][5]

  • Compound Identification (CAS 877174-61-3): Jiehua Pharma Product Catalog. (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.[1][3]

Sources

Application and Protocol Guide for the Analytical Detection of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of related pyrrole and thioamide derivatives.[1] The pyrrole ring is a fundamental component of many biologically active molecules, while the thioamide group can act as an amide isostere, potentially improving pharmacokinetic properties of drug candidates.[2][3] Accurate and reliable analytical methods are paramount for the characterization, quantification, and quality control of this compound in research and development settings.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and providing a framework for robust and reproducible results. The protocols are grounded in established principles of analytical chemistry and are designed to be self-validating systems.[4][5][6]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is crucial for selecting and optimizing analytical methods. The molecule possesses several functional groups that dictate its analytical behavior:

  • Pyrrole Ring: A five-membered aromatic heterocycle that can be susceptible to certain chromatographic and mass spectrometric conditions.[7][8]

  • Thioamide Group: This functional group contains a sulfur atom, which imparts distinct spectroscopic properties compared to its amide analog.[2] It can also influence chromatographic retention.

  • Cyano Group: The nitrile group has a characteristic infrared absorption and can influence the polarity of the molecule.

  • Prop-2-enethioamide Backbone: The conjugated system in the molecule suggests strong UV-Visible absorbance, making spectrophotometric methods viable.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds.[9] For 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices in HPLC

The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization efficiency, which is particularly important if the HPLC is coupled to a mass spectrometer.[8] The gradient elution is designed to provide optimal separation from potential impurities and degradation products. UV detection is selected based on the anticipated chromophores within the molecule.

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide in a sample matrix.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Reference standard of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

  • Sample containing 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to an estimated concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at the absorption maximum (λmax), likely between 260-350 nm.[2]
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: H2O + 0.1% FA, B: ACN + 0.1% FA) HPLC HPLC System (C18 Column, Gradient Elution) MobilePhase->HPLC Standard Standard Solutions (1-100 µg/mL) Standard->HPLC Sample Sample Solution (Filtered) Sample->HPLC Detection UV-Vis Detection (at λmax) HPLC->Detection Calibration Calibration Curve (Peak Area vs. Concentration) Detection->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

Mass Spectrometry (MS) for Identification and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds.[7] For 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide, coupling HPLC with mass spectrometry (LC-MS) is highly recommended for unambiguous identification.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is chosen as the ionization technique due to its soft nature, which is ideal for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion.[8] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information based on the resulting fragment ions. The fragmentation patterns of pyrrole derivatives are often influenced by the substituents on the ring.[10][11]

Experimental Protocol: LC-MS/MS

Objective: To confirm the identity and elucidate the structure of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

Instrumentation:

  • LC-MS/MS system equipped with an ESI source and a tandem mass analyzer (e.g., quadrupole time-of-flight (QTOF) or ion trap).

Procedure:

  • LC Conditions:

    • Utilize the same HPLC conditions as described in the previous section.

  • Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MS Scan Range m/z 50-500
MS/MS Product ion scan of the protonated molecule [M+H]+
  • Data Analysis:

    • Identify the peak corresponding to 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and determine the m/z of the molecular ion.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways based on the observed losses.

Logical Flow for MS Identification

MS_Identification Analyte Analyte Elutes from LC ESI Electrospray Ionization (Positive Mode) Analyte->ESI ParentIon [M+H]+ Ion Selection ESI->ParentIon CID Collision-Induced Dissociation (CID) ParentIon->CID FragmentIons Fragment Ions CID->FragmentIons MassAnalyzer Mass Analysis (m/z Measurement) FragmentIons->MassAnalyzer Spectrum MS/MS Spectrum MassAnalyzer->Spectrum

Caption: Logical flow for the identification of the compound using LC-MS/MS.

UV-Visible Spectroscopy for Characterization

UV-Visible spectroscopy is a straightforward and accessible technique for the qualitative analysis of compounds containing chromophores. The conjugated system of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is expected to produce a distinct UV-Vis spectrum.

Causality Behind Experimental Choices in UV-Vis Spectroscopy

The choice of solvent is critical as it can influence the position and intensity of absorption bands. Ethanol or methanol are good initial choices due to their transparency in the UV range and their ability to dissolve a wide range of organic compounds. The spectrum is scanned over a broad wavelength range to capture all relevant electronic transitions.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

Materials:

  • Spectroscopic grade ethanol or methanol

  • Reference standard of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Instrumentation:

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in ethanol (e.g., 10 µg/mL).

  • Instrumental Analysis:

    • Use ethanol as the blank.

    • Scan the sample solution from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax). This information is valuable for setting the detection wavelength in HPLC. The thioamide C=S bond typically has a UV absorption maximum around 265 nm.[2]

Method Validation

All analytical methods developed for pharmaceutical applications must be validated to ensure they are fit for their intended purpose.[4][5][9][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide provides a comprehensive overview of the analytical methodologies for the detection and characterization of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide. The detailed protocols for HPLC, LC-MS/MS, and UV-Visible spectroscopy, along with the rationale behind the experimental choices, offer a solid foundation for researchers in the field. Adherence to these protocols and proper method validation will ensure the generation of accurate, reliable, and reproducible data, which is critical for advancing drug discovery and development programs.

References

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available from: [Link]

  • (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate. Available from: [Link]

  • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester. NIST WebBook. Available from: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available from: [Link]

  • UV-Vis spectra of cyanidin in aqueous solution at pH 0.4 (−−−) and 5.5... ResearchGate. Available from: [Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals. Available from: [Link]

  • Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide using experimental and quantum chemical approaches. ResearchGate. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • UV-Vis Spectrum of Cyanoacetic Acid. SIELC Technologies. Available from: [Link]

  • Synthesis process of 2-amino-3-cyano pyrrole derivatives. Google Patents.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available from: [Link]

  • Water Analysis Using LAMBDA UV-Visible Spectrophotometers. PE Polska. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available from: [Link]

  • HPLC traces of the crude A[S]SPGYS linear peptide thioamide 4 a... ResearchGate. Available from: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Available from: [Link]

  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. Available from: [Link]

  • UV-Visible spectrum of 2-cyano-1,2,3-trihydroxy-2H indene (blue solution). ResearchGate. Available from: [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. Available from: [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available from: [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available from: [Link]

  • View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • 2-propionyl pyrrole, 1073-26-3. The Good Scents Company. Available from: [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

The synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is a classic Knoevenagel condensation between pyrrole-2-carbaldehyde and 2-cyanothioacetamide . While theoretically straightforward, this reaction is notorious for variable yields (ranging from 30% to 85%) due to two competing instability factors: the acid-sensitivity of the electron-rich pyrrole ring (leading to "pyrrole black" polymerization) and the hydrolytic instability of the thioamide group.

This guide moves beyond standard textbook procedures to address the process-critical parameters that stabilize the transition state and prevent downstream degradation.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Reaction Setup & Upstream Control

Q: My reaction mixture turns dark black/tarry within minutes of heating. Is this normal? A: No. This indicates the formation of "pyrrole black," a polypyrrole byproduct caused by oxidative polymerization or acid-catalyzed degradation.

  • The Cause: Pyrrole-2-carbaldehyde is electron-rich. In the presence of trace acids or excessive heat + oxygen, it polymerizes rapidly before condensing with the thioacetamide.

  • The Fix:

    • Degas Solvents: Sparge your ethanol with nitrogen for 15 minutes before use.

    • Base Control: Ensure the reaction is strictly basic. Use Piperidine or L-Proline (0.1 eq). Avoid strong mineral acids or unbuffered conditions.

    • Order of Addition: Dissolve the 2-cyanothioacetamide first with the catalyst, then add the pyrrole-2-carbaldehyde. This ensures the active methylene anion is ready to intercept the aldehyde immediately.

Q: Which catalyst system yields the highest purity? A: While NaOH/H2O is cheap, it often leads to thioamide hydrolysis.

  • Recommendation: Piperidine (cat.) in Ethanol (reflux) is the gold standard for this substrate.

  • Green Alternative: L-Proline (10 mol%) in Water/Ethanol (1:1) at room temperature. This "organocatalytic" route is slower (2–4 hours) but suppresses polymerization significantly, often yielding >90% purity without chromatography.

Category 2: Monitoring & Workup

Q: The product precipitates as an oil or sticky gum rather than a solid. How do I fix this? A: This "oiling out" phenomenon occurs when the product purity is <95% or the solvent polarity is mismatched.

  • The Fix (Immediate): Reheat the mixture to reflux until clear, then turn off the stirring and let it cool very slowly (wrap the flask in foil). Rapid cooling traps impurities that lower the melting point.

  • The Fix (Solvent): Add water dropwise to the hot ethanolic solution until slight turbidity persists, then cool. The water acts as an anti-solvent to force crystallization of the hydrophobic thioamide.

Q: My LC-MS shows a mass of M-16 (Oxygen replacing Sulfur). What happened? A: You have hydrolyzed the thioamide to an amide.

  • Mechanism:

    
    .
    
  • Prevention:

    • Avoid prolonged reflux (>3 hours).

    • Do not use strong aqueous bases (NaOH/KOH) for the workup.

    • Dry the final product under vacuum at

      
      . High heat drives the elimination of 
      
      
      
      .

Part 3: Optimized Experimental Protocol

Target: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide Scale: 10 mmol

Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
Pyrrole-2-carbaldehyde 95.101.00.95 gElectrophile
2-Cyanothioacetamide 100.141.051.05 gNucleophile
Piperidine 85.150.1~100 µLCatalyst
Ethanol (Abs.) -Solvent20 mLSolvent
Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (1.05 g) in Ethanol (20 mL). Add Piperidine (100 µL). Stir at room temperature for 5 minutes. Reason: Deprotonates the methylene group to form the enolate.

  • Addition: Add Pyrrole-2-carbaldehyde (0.95 g) in one portion.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (78°C) for 1–2 hours .

    • Checkpoint: The solution should turn from yellow to deep orange/red. A precipitate may begin to form.

    • TLC Monitoring: Mobile phase 50% EtOAc/Hexane. Product

      
       (bright yellow spot).
      
  • Crystallization: Remove from heat. Allow to cool to room temperature with stirring. Then chill in an ice bath (0–4°C) for 30 minutes.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (5 mL) followed by cold water (10 mL) .

    • Note: The water wash removes residual catalyst and unreacted thioacetamide.

  • Drying: Dry the orange solid in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 75–85%

    • Appearance: Orange to reddish crystalline solid.

Part 4: Mechanism & Logic Visualization

Reaction Pathway Analysis

The following diagram illustrates the Knoevenagel condensation pathway and the critical diversion points where yield is lost (Polymerization vs. Hydrolysis).

ReactionPathway Start Reagents: Pyrrole-2-CHO + Cyanothioacetamide Enolate Active Enolate Formation Start->Enolate Piperidine (Base) Polymer FAILURE MODE A: Pyrrole Polymerization (Black Tar) Start->Polymer Acidic pH / O2 / Heat Intermed Aldol-like Intermediate Enolate->Intermed Nucleophilic Attack Product Target Product: (E)-Thioamide Intermed->Product -H2O (Dehydration) Amide FAILURE MODE B: Thioamide Hydrolysis (Oxygen impurity) Product->Amide Excess Heat / Aqueous Base

Caption: Figure 1. Mechanistic pathway showing the critical path to the target thioamide and the two primary failure modes: upstream polymerization and downstream hydrolysis.

Troubleshooting Logic Flow

Use this decision tree to diagnose low yields or purity issues.

Troubleshooting Issue Identify Issue BlackTar Black Tar/Oil Formed Issue->BlackTar LowYield Low Yield (<50%) Issue->LowYield Impure Product Impure (NMR/LCMS) Issue->Impure Sol_Inert Action: Degas Solvents & Check pH (Must be >7) BlackTar->Sol_Inert Sol_Time Action: Increase Rxn Time or Switch to Reflux LowYield->Sol_Time Sol_Wash Action: Cold Water Wash (Removes starting material) Impure->Sol_Wash Sol_Recryst Action: Recrystallize (EtOH/H2O) Impure->Sol_Recryst

Caption: Figure 2. Diagnostic workflow for resolving common synthesis anomalies.

Part 5: References

  • Knoevenagel Condensation Overview : Jones, G. (1967). "The Knoevenagel Condensation."[5][6][7] Organic Reactions.[3][5][6][7][8][9] This foundational text establishes the mechanism of amine-catalyzed condensations.

  • Pyrrole Reactivity & Polymerization : IUPAC. (2023). "Pyrrole-2-carbaldehyde Synthesis & Stability." Organic Syntheses, Coll.[3] Vol. 4, p.539.[3] Describes the acid-sensitivity of pyrrole aldehydes.

  • Thioamide Synthesis via Cyanothioacetamide : F. A. Abu-Shanab et al. (2011).[2] "Heterocyclic Synthesis using 2-Cyanothioacetamide." Int. J. Mol. Sci. details the specific reactivity of the cyanothioacetamide moiety.

  • Specific Target Data : National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11394607, (E)-2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide.

Sources

Technical Support Center: Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Pyrrole and its derivatives are fundamental components in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, their synthesis is often fraught with challenges, including low yields, selectivity issues, and purification difficulties.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions to help you optimize your synthetic strategies.

Section 1: Classical Pyrrole Syntheses - Troubleshooting & Optimization

This section addresses prevalent issues encountered during well-established pyrrole synthesis methodologies.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, is a cornerstone of pyrrole synthesis.[4][5][] Despite its robustness, challenges in regioselectivity and reaction efficiency are common.

Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve selectivity?

Answer: Achieving high regioselectivity hinges on differentiating the reactivity of the two carbonyl groups. Consider the following strategies:

  • Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, directing the cyclization to the less hindered carbonyl.[4]

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction Conditions:

    • pH Control: The reaction is typically conducted under neutral or weakly acidic conditions.[4] Using amine/ammonium hydrochloride salts or a pH below 3 can favor the formation of furan byproducts.[7]

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, enhancing selectivity.[4]

Question: My Paal-Knorr reaction is sluggish or results in low yields. What are the likely causes and solutions?

Answer: Several factors can contribute to low yields in a Paal-Knorr synthesis:[8]

  • Suboptimal Reaction Conditions: Traditional methods often require prolonged heating, which can lead to degradation of starting materials or the product.[8][9]

    • Solution: Systematically screen reaction temperatures and times. The use of microwave irradiation can often dramatically reduce reaction times and improve yields.[8]

  • Poorly Reactive Starting Materials:

    • Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[8][10]

    • Sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[8]

    • Solution: For unreactive amines, consider more forcing conditions like higher temperatures or a stronger, yet mild, acid catalyst. For sterically hindered substrates, prolonged reaction times or high-pressure conditions may be necessary.[8]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While often necessary, strong acids can promote the formation of furan byproducts or cause polymerization.[8][9]

    • Solution: Employ milder Brønsted acids (e.g., acetic acid) or Lewis acids.[9] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[8] Modern approaches using solid acid catalysts like silica-supported sulfuric acid can also improve yields and simplify workup.[9]

Troubleshooting Workflow for Paal-Knorr Regioselectivity

Caption: Decision tree for improving Paal-Knorr regioselectivity.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4] A primary challenge is controlling chemoselectivity to avoid side reactions.[4]

Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. What are the common side reactions and how can I mitigate them?

Answer: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways:[11]

  • Feist-Bénary Furan Synthesis: This is a common competing reaction, especially with α-chlorocarbonyl compounds, where the dicarbonyl compound cyclizes without incorporating the amine.[12]

  • N-Alkylation vs. C-Alkylation: The enamine intermediate, formed from the β-ketoester and amine, can react with the α-haloketone through either N-alkylation or the desired C-alkylation pathway.[4]

    • Solution: The choice of solvent can influence this selectivity. Protic solvents, such as ethanol, can favor the desired C-alkylation.[4]

  • Self-Condensation: The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution reaction.[4]

    • Solution: Slowly adding the α-haloketone solution to the mixture of the β-ketoester and amine can help minimize these side reactions by keeping the concentration of the α-haloketone low.[4]

Table 1: Troubleshooting Hantzsch Synthesis Side Reactions

IssueProbable CauseRecommended Solution
Furan Byproduct Competing Feist-Bénary synthesis.Use α-bromo or α-iodo ketones which are more reactive towards C-alkylation.
Low Yield of Pyrrole Predominant N-alkylation of the enamine intermediate.Use protic solvents (e.g., ethanol) to favor C-alkylation.
Multiple Byproducts Self-condensation of the α-haloketone.Add the α-haloketone dropwise to the reaction mixture.
Experimental Protocol: Hantzsch Synthesis of a Substituted Pyrrole
  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.[4]

  • Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.[4]

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.[4]

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[13] A significant challenge is the instability of the α-aminoketone starting material.

Question: My Knorr pyrrole synthesis is failing, likely due to the instability of the α-aminoketone. How can I overcome this?

Answer: The self-condensation of α-aminoketones is a well-known issue.[14] The most effective strategy is to generate the α-aminoketone in situ.

  • In Situ Generation from an Oxime: The standard and most reliable method is the reduction of an α-oximino-β-ketoester or a related oxime precursor using a reducing agent like zinc dust in acetic acid.[14] This generates the reactive α-aminoketone in the presence of the second carbonyl component, allowing for immediate reaction to form the pyrrole.[13][14]

Mechanism Overview: In Situ Knorr Synthesis

Knorr_Mechanism Start α-Oximino- β-ketoester Reduction Reduction (e.g., Zn/AcOH) Start->Reduction AminoKetone α-Aminoketone (in situ) Reduction->AminoKetone Condensation Condensation AminoKetone->Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyrrole Substituted Pyrrole Cyclization->Pyrrole

Sources

optimization of reaction conditions for pyrrol-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrol-2-one Synthesis Current Status: Operational 🟢 Ticket Priority: High (Drug Discovery Scaffolds)

Welcome to the Pyrrol-2-one Synthesis Support Hub

User Persona: Senior Application Scientist Subject: Optimization of Reaction Conditions for 1,5-dihydro-2H-pyrrol-2-one (3-pyrrolin-2-one) and related scaffolds.

This guide acts as a Tier-3 technical support resource. We do not provide generic textbook definitions. We address the specific failure modes encountered when synthesizing this privileged lactam scaffold, focusing on Transition Metal Catalysis and Multicomponent Reactions (MCRs) .

Part 1: Diagnostic Triage (Method Selection)

Before troubleshooting, ensure you are using the correct synthetic engine for your substrate class.

MethodSelection Start Select Substrate Class Alkyne Propargyl Amines / Alkynes Start->Alkyne Dicarbonyl 1,3-Dicarbonyls + Amines Start->Dicarbonyl Enone Enone Oxime Ethers Start->Enone PdCarbonyl Pd-Catalyzed Cyclocarbonylation (High Atom Economy) Alkyne->PdCarbonyl + CO source MCR MCR (Hantzsch/Paal-Knorr Type) (High Diversity) Dicarbonyl->MCR + Glyoxal/Aldehyde Cascade (2+2+1) Cascade Annulation (Complex Scaffolds) Enone->Cascade + Diaziridinone

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability.

Part 2: The "Engine Room" – Transition Metal Catalysis (Pd/Cu)

Context: Metal-catalyzed cyclizations (e.g., cyclocarbonylation of propargyl amines) offer high regioselectivity but are prone to "silent failure" (0% conversion) or "black tar" (catalyst decomposition).

Ticket #101: "My Pd-catalyzed cyclocarbonylation stalled at 20% conversion."

Diagnosis: This is often due to Amine Poisoning or CO Starvation . In oxidative carbonylations, the amine substrate can trap the acid (HX) generated during the cycle. If the acid is essential for re-oxidizing Pd(0) to Pd(II), the cycle dies. Conversely, free amines can coordinate strongly to Pd, shutting down the catalytic site.

Troubleshooting Protocol:

  • Switch the CO Source: If using gaseous CO, switch to a solid surrogate like benzene-1,3,5-triyl triformate (TFBen) . It releases CO slowly, preventing saturation, and the byproduct phenols can assist in proton transfer [1].

  • Add a "Dummy" Ligand: Introduce a bulky, electron-rich phosphine (e.g.,

    
     or Xantphos). High steric bulk prevents the substrate amine from displacing the ligand off the metal center.
    
  • Check the Oxidant: If the mechanism requires Pd(II) regeneration (oxidative cyclization), ensure your oxidant (e.g., Benzoquinone,

    
    , or Air) is not being consumed by a side reaction with the amine.
    
Ticket #102: "I'm getting a mixture of 5-exo-dig and 6-endo-dig products."

Diagnosis: Regioselectivity in alkyne cyclization is governed by Baldwin's rules but skewed by metal polarization.

  • 5-exo-dig yields the pyrrol-2-one (desired).

  • 6-endo-dig yields the pyridinone (undesired).

Optimization Strategy:

  • Ligand Bite Angle: Wide bite-angle ligands (like DPEphos) favor the reductive elimination step that leads to the smaller ring (5-membered) to relieve strain.

  • Solvent Effect: Switch to a non-polar solvent (Toluene) if using a monodentate ligand. Polar solvents (DMF/DMSO) stabilize the charged intermediates of the 6-endo pathway.

Data: Solvent Impact on Regioselectivity (Propargyl Amine Cyclization)

SolventYield (Pyrrol-2-one)Yield (Pyridinone)Comment
DMSO 45%30%Poor selectivity; solvent coordinates metal.
MeCN 60%15%Better, but competitive binding.
Toluene 82% <5%Optimal. Promotes tight ion pairing.
THF 70%10%Good alternative if solubility is an issue.

Part 3: The "Efficiency Desk" – Multicomponent Reactions (MCRs)

Context: Reactions involving amines, dialkyl acetylenedicarboxylates (DMAD), and aldehydes/glyoxals. These are efficient but prone to "polymeric gum" formation.

Ticket #201: "My product is a dark oil that refuses to crystallize. NMR shows broad peaks."

Diagnosis: You likely have oligomerization of the pyrrole core . Pyrrol-2-ones are electron-rich enamine-like systems. In the presence of excess DMAD or strong acids, they polymerize.

Corrective Action:

  • Stoichiometry Control: Never use excess DMAD. Use a 1:1:1 stoichiometry . If one reagent must be in excess, make it the amine (the nucleophile), not the electrophile.

  • Acid Catalyst Tuning: If using a Lewis Acid (e.g.,

    
     or 
    
    
    
    ), reduce loading to <5 mol%. Switch to a milder catalyst like Molecular Iodine (
    
    
    )
    or Cerium(IV) Ammonium Nitrate (CAN) if polymerization persists [2].
  • Workup: Quench immediately with saturated

    
    . Do not let the crude mixture sit in acidic media.
    
Ticket #202: "I isolated a furan instead of a pyrrolone."

Diagnosis: This is the classic Paal-Knorr Divergence .

  • Low pH (<3): Oxygen attacks the carbonyl

    
     Furan.
    
  • Neutral/Basic pH: Nitrogen attacks the carbonyl

    
     Pyrrolone.
    

Protocol Adjustment:

  • Buffer System: Do not use pure acetic acid as solvent. Use EtOH/Acetic Acid (9:1) or add Sodium Acetate to buffer the pH to ~4-5.

  • Amine Nucleophilicity: If using an electron-deficient aniline (e.g., 4-nitroaniline), the nitrogen is too weak to compete with oxygen cyclization. Heat is required (Reflux) to overcome the activation energy for N-attack, or use a microwave reactor at 120°C for 10 mins [3].

Part 4: Advanced Troubleshooting Workflow

Use this logic flow when standard optimization fails.

Troubleshooting Problem Identify Failure Mode NoRxn 0% Conversion (Starting Material Intact) Problem->NoRxn Mess Complex Mixture (TLC streaking/Tar) Problem->Mess WrongIso Wrong Regioisomer Problem->WrongIso Sol_Temp Increase Temp (Reflux) Check Solubility NoRxn->Sol_Temp Sol_Cat Change Catalyst System (Pd(0) -> Pd(II) or Lewis Acid) NoRxn->Sol_Cat Sol_Dilute Dilute Reaction (0.1M -> 0.01M) Exclude O2/Light Mess->Sol_Dilute Sol_Ligand Increase Ligand Sterics (Switch to Buchwald Ligands) WrongIso->Sol_Ligand

Figure 2: Logic flow for troubleshooting common synthetic failure modes.

Part 5: Validated Experimental Protocol (Self-Validating)

Protocol: Pd-Catalyzed Carbonylative Cyclization (Adapted from Sarkar et al. [1]) [1]

This protocol is chosen for its robustness against the "Gas Handling" variable.

  • Setup: Flame-dry a Schlenk tube. Cool under Argon.

  • Reagents: Add Propargyl amine (0.2 mmol), TFBen (0.3 equiv, CO source),

    
     (5 mol%), and Xantphos (10 mol%).
    
  • Solvent: Add anhydrous Toluene (2.0 mL). Note: Concentration matters. 0.1M is ideal.

  • Activation: Heat to 80°C for 12 hours.

  • Validation Check (TLC):

    • Spot 1: Starting Amine (Stains with Ninhydrin).

    • Spot 2: Reaction Mix (Product should be UV active and stain with PMA/Vanillin; Amine spot should disappear).

    • If Amine remains: Add 2 mol% more catalyst and purge headspace with Argon again.

  • Workup: Filter through a celite pad (removes Pd black). Evaporate. Column chromatography (Hexane/EtOAc).

Part 6: Frequently Asked Questions (FAQs)

Q: Can I synthesize N-unsubstituted pyrrol-2-ones (NH-lactams) using these methods? A: Direct synthesis is difficult because the free NH can poison Pd-catalysts. It is recommended to use a protecting group on the nitrogen (e.g., Benzyl, PMB, or Tosyl) during the cyclization step. Deprotection (e.g., CAN for PMB, or


 for Tosyl) is performed after the ring is formed.

Q: My pyrrol-2-one decomposes on silica gel. How do I purify it? A: 3-pyrrolin-2-ones can be acid-sensitive (tautomerization or hydrolysis).

  • Pre-treat Silica: Flush the column with 1%

    
     in Hexane before loading.
    
  • Alternative: Use neutral alumina.

  • Recrystallization: Many aryl-substituted pyrrolones crystallize well from EtOH/Water mixtures, avoiding chromatography entirely.

Q: Why is my yield lower when I scale up the MCR? A: MCRs are highly exothermic. On a larger scale, the heat accumulation promotes polymerization (the "Black Tar" issue).

  • Fix: Add the third component (usually the aldehyde or DMAD) dropwise over 1 hour at 0°C, then allow to warm to room temperature.

References

  • Sarkar, S., et al. (2022).[1] "Palladium-Catalyzed Carbonylation of Propargyl Amines: A Route to Polysubstituted 2-Oxo-dihydropyrroles." Journal of the American Chemical Society, 144(45), 20884–20894.

  • Reddy, G. M., et al. (2015).[2] "Indium-catalyzed one-pot synthesis of polysubstituted pyrroles." Tetrahedron Letters, 56(19), 2464-2467.

  • Estévez, V., et al. (2014). "Multicomponent reactions for the synthesis of pyrroles and their derivatives: A critical review." Chemical Society Reviews, 43, 5911-5928.

  • Miao, C. B., et al. (2020).[3] "Copper-Catalyzed Annulation of Oxime Acetates and α-Amino Acid Ester Derivatives." Organic Letters, 22(9), 3381-3385.

  • Jiang, H., et al. (2014). "Palladium-Catalyzed (2+2+1) Cyclization of Enone Oxime Ethers." Angewandte Chemie International Edition, 53(52), 14500-14504.

Sources

Technical Support Guide: Synthesis & Troubleshooting of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis and common failure modes for 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide , a conjugated thioamide often utilized as a scaffold for tyrosine kinase inhibitors (Tyrphostins) or as a precursor for fused heterocyclic systems.

The standard synthesis involves a Knoevenagel condensation between pyrrole-2-carboxaldehyde and 2-cyanothioacetamide. While theoretically straightforward, the electron-rich nature of the pyrrole ring and the lability of the thioamide group introduce specific side-reaction vectors that compromise yield and purity.

Standard Reaction Protocol
  • Reagents: Pyrrole-2-carboxaldehyde (1.0 eq), 2-Cyanothioacetamide (1.0 eq).

  • Catalyst: Piperidine (cat.[1] 0.1 eq) or Ethanolamine.

  • Solvent: Ethanol or Methanol (reflux).

  • Observation: Product precipitates as a yellow/orange solid upon cooling.

Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Q1: The reaction mixture turned dark brown/black, and the isolated yield is <30%. What happened?

Diagnosis: Pyrrole Polymerization (Tarry degradation). Root Cause: Pyrroles are acid-sensitive and prone to oxidative polymerization. While the Knoevenagel reaction is base-catalyzed, trace acids in the aldehyde starting material or excessive heating in the presence of air can trigger radical polymerization. Corrective Action:

  • Purify Starting Material: Ensure pyrrole-2-carboxaldehyde is not brown (oxidized). Distill or pass through a short basic alumina plug if necessary.

  • Inert Atmosphere: Run the reaction under Nitrogen/Argon. Pyrroles oxidize rapidly in solution at reflux temperatures.

  • Lower Temperature: If reflux causes degradation, switch to stirring at room temperature for a longer duration (24-48h).

Q2: Mass Spectrometry shows a persistent impurity at [M-16] or [M-16+16].

Diagnosis: Desulfurization (Oxidation to Amide). Root Cause: The thioamide group (-C(S)NH2) has converted to an amide (-C(O)NH2). This is a common "oxidative desulfurization" side reaction driven by dissolved oxygen or trace peroxides in the solvent (especially ethers like THF or Dioxane, though less likely in EtOH). Corrective Action:

  • Degas Solvents: Sparge ethanol with inert gas before use.

  • Avoid Oxidants: Ensure no peroxides are present if using ether co-solvents.

  • Workup Speed: Do not leave the wet filter cake exposed to air and light for prolonged periods; dry immediately under vacuum.

Q3: I see two close spots on TLC or a split peak in HPLC. Is this an impurity?

Diagnosis: E/Z Isomerization. Root Cause: The product contains an exocyclic double bond. While the E-isomer is generally thermodynamically favored due to steric relief and intramolecular H-bonding, the Z-isomer can form kinetically or exist in equilibrium in solution. Verification: Run NMR. The alkene proton shift will differ. Isomerization is often reversible; if the ratio changes after leaving the sample in CDCl3, it is isomerization, not a chemical impurity. Corrective Action: Recrystallization from boiling ethanol usually selectively precipitates the stable E-isomer.

Q4: My product decomposes on the silica column.

Diagnosis: Acid-Catalyzed Decomposition. Root Cause: Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to degrade the electron-rich pyrrole ring or hydrolyze the thioamide. Corrective Action:

  • Neutralize Silica: Pre-wash the column with 1% Triethylamine (Et3N) in Hexane/EtOAc.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica gel.

  • Precipitation Preferred: Avoid chromatography entirely. The product is highly crystalline; optimize recrystallization (EtOH/Water) instead.

Deep Dive: Impurity Profiling & Side Reaction Pathways

The following diagram illustrates the primary reaction pathway versus the three most critical side reactions: Oxidative Desulfurization , Michael Addition , and Polymerization .

Reaction Pathway Diagram[1]

ReactionPathways cluster_legend Process Flow Key Start1 Pyrrole-2-carboxaldehyde Intermediate Aldol Intermediate (Unstable) Start1->Intermediate Base (Cat) Impurity_Polymer Impurity C: Pyrrole Polymers (Tarry Residue) Start1->Impurity_Polymer Acid / Air Start2 2-Cyanothioacetamide Start2->Intermediate Base (Cat) Product Target Product (E)-2-Cyano-3-(pyrrol-2-yl) prop-2-enethioamide Intermediate->Product - H2O (Knoevenagel) Impurity_Amide Impurity A: Amide Analog (Desulfurization) Product->Impurity_Amide O2 / Light (Oxidation) Impurity_Dimer Impurity B: Disulfide Dimer (Oxidative Coupling) Product->Impurity_Dimer Oxidation (-SH) Impurity_Michael Impurity D: Michael Adducts (Nucleophilic Attack) Product->Impurity_Michael Excess Nucleophile (e.g. Thioacetamide) key Solid Line: Main Path Dashed Line: Side Reaction

Figure 1: Mechanistic pathways showing the Knoevenagel condensation and competing degradation routes.

Quantitative Troubleshooting Matrix

SymptomProbable CauseMechanismSolution
Low Yield (<40%) Incomplete DehydrationThe intermediate aldol adduct reverts to starting materials.Use Dean-Stark trap or molecular sieves to remove water; increase reaction time.
Red/Brown Color PolymerizationElectron-rich pyrrole oxidation or acid-catalyzed oligomerization.Use inert atmosphere (N2); ensure solvents are acid-free.
M+16 Peak (MS) Amide Formation

exchange via oxidative desulfurization.
Degas solvents; store product in dark/cold; avoid prolonged exposure to air.
Sticky Solid Michael AdditionUnreacted cyanothioacetamide attacks the product's alkene.Avoid large excess of cyanothioacetamide; add reagents in 1:1 stoichiometry .
Insoluble Precipitate DimerizationFormation of S-S disulfide bridges between thioamide units.Add a reducing agent (e.g., DTT) during workup if strictly necessary (rare).

Storage & Stability Protocols

To maintain the integrity of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide , strict adherence to storage conditions is required. Thioamides are inherently less stable than their amide counterparts.

  • Light Sensitivity: The conjugated system is photo-active.

    • Protocol: Store in amber vials wrapped in foil.

  • Temperature:

    • Protocol: Long-term storage at -20°C . Short-term (active use) at 4°C.

  • Solvent Stability:

    • Warning: Do not store in DMSO or DMF for prolonged periods at room temperature, as these solvents can facilitate slow hydrolysis or oxidation. Prepare solutions fresh for biological assays.

References

  • Knoevenagel Condensation Overview: Jones, G.[2][3] "The Knoevenagel Condensation."[1][2][3][4] Organic Reactions, 2011.

  • Thioamide Stability & Desulfurization: Hillhouse, J. H., et al. "Oxidation of Thioamides in Relation to Adverse Biological Effects." Phosphorus and Sulfur, 1986.[5]

  • Pyrrole Reactivity & Polymerization: Gribble, G. W. "Pyrrole Chemistry: The Basics." Heterocyclic Chemistry, 2010.[6]

  • Synthesis of Pyrrole-Thioamide Derivatives (Contextual): Acta Crystallographica Structure Reports showing E-isomers of related prop-2-enoates.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Med. Chem.) Ticket ID: PYR-BIO-404 Subject: Resolving Structure-Activity Relationship (SAR) Disconnects in Synthesized Pyrroles

Executive Summary: The "Pyrrole Paradox"

You are likely here because your synthesized pyrrole compounds—which show pristine


H-NMR spectra—are failing in biological assays. This is a common "SAR disconnect" in heterocyclic medicinal chemistry. Pyrroles are privileged scaffolds found in blockbuster drugs (e.g., Atorvastatin, Sunitinib), yet they possess unique electronic liabilities that often lead to false negatives  in screening.

This guide moves beyond basic synthesis into the translational interface, addressing three critical failure modes: "Silent" Contamination , Physicochemical Collapse , and Assay Interference .

Module 1: Chemical Integrity (The "Input" Problem)

Diagnosis: Your compound is chemically pure by NMR but biologically compromised.

Issue A: The "Trojan Horse" (Residual Palladium)

Pyrroles are frequently synthesized via Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-rich pyrrole nitrogen can coordinate with Palladium (Pd) catalysts, retaining them even after flash chromatography.

  • The Mechanism: Residual Pd is cytotoxic (hepatotoxicity) and a potent inhibitor of many kinases and oxidoreductases.[1] If your assay targets a kinase, 50 ppm of Pd can mimic a nanomolar inhibitor, causing false positives . Conversely, Pd toxicity in cell-based assays can mask the therapeutic effect, causing false negatives .

  • The Fix: Standard silica columns are insufficient. You must use metal scavengers.

Protocol: Palladium Scavenging & Quantification

  • Quantify: Do not assume purity. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry). Target: < 10 ppm for cell assays.

  • Scavenge:

    • Dissolve crude product in THF or MeOH.

    • Add Si-TMT (SiliaMetS® Thiol) or MP-TMT resin (3–5 equivalents relative to catalyst loading).

    • Stir at 50°C for 4–12 hours.

    • Filter and concentrate.

  • Verify: Re-run ICP-MS.

Issue B: Oxidative Degradation (The "Mauve" Factor)

Pyrroles are


-excessive heteroaromatics. Upon exposure to air and light, they undergo autoxidation to form maleimides, succinimides, or polymerized "tars" (often visible as a pink/mauve discoloration).
  • The Consequence: The pharmacophore is destroyed. The oxidized species may be electrophilic (thiol-reactive), covalently binding to assay proteins non-specifically.

Corrective Action:

  • Storage: Store solid compounds under Argon at -20°C in amber vials.

  • Solvent Choice: Avoid protic solvents (MeOH) for long-term storage of stock solutions; use anhydrous DMSO.

Module 2: Physicochemical Barriers (The "Delivery" Problem)

Diagnosis: The compound is active but never reaches the target in the assay well.

Issue: The Kinetic Solubility Cliff

Researchers often confuse thermodynamic solubility (equilibrium) with kinetic solubility (precipitation rate). Pyrroles are often lipophilic (


). When a DMSO stock is spiked into aqueous assay buffer, the compound may "crash out" immediately, forming micro-precipitates that are invisible to the naked eye but scatter light.

Protocol: Kinetic Solubility Verification (Nephelometry)

  • Purpose: Determine if your compound is in solution during the assay timeframe.

  • Method:

    • Prepare 10 mM stock in DMSO.

    • Spike into assay buffer (e.g., PBS pH 7.4) to final screening concentration (e.g., 10

      
      M). Final DMSO should be <1%.
      
    • Incubate for the duration of your bioassay (e.g., 1 hour).

    • Readout: Measure forward light scattering (nephelometry) or absorbance at 600 nm (turbidimetry).

    • Control: Compare against a known soluble reference (e.g., Caffeine) and a known insoluble reference (e.g., Pyrene).

Signal (OD600)InterpretationAction
< 0.005SolubleProceed to bioassay.
0.005 - 0.02Critical AggregationAdd 0.01% Triton X-100 or reduce concentration.
> 0.02PrecipitatedCompound is effectively absent. Re-design side chains (add solubilizing groups like morpholine).
Module 3: Assay Interference (The "Readout" Problem)

Diagnosis: The compound generates data, but the data is an artifact.

Issue: PAINS and Aggregators

Certain pyrrole substructures (especially 2-acyl pyrroles or those fused to electron-withdrawing systems) are classified as PAINS (Pan-Assay Interference Compounds).

  • Mechanism: They form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.

  • Thiol Reactivity: Electron-deficient pyrrole intermediates can react with Cysteine residues in the target protein or assay reagents (like DTT), depleting the assay signal.

Troubleshooting Workflow:

  • Detergent Test: Repeat the biochemical assay with 0.01% Triton X-100 or Tween-20 .

    • Result: If activity disappears with detergent, your compound was an aggregator (False Positive).

  • Thiol Reactivity Test: Incubate compound with excess GSH (Glutathione) or DTT for 1 hour, then run LC-MS.

    • Result: Mass shift of +307 Da (GSH adduct) indicates the compound is a covalent electrophile, likely unsuitable for drug development.

Visual Troubleshooting Guide

PyrroleTroubleshooting Start Problem: Low/Inconsistent Bioactivity CheckPurity 1. Check Chemical Integrity Start->CheckPurity CheckSolubility 2. Check Solubility CheckPurity->CheckSolubility Purity OK ICPMS Run ICP-MS for Pd CheckPurity->ICPMS Oxidation Check for Oxidation (Mauve/Pink Color) CheckPurity->Oxidation CheckInterference 3. Check Interference CheckSolubility->CheckInterference Solubility OK Nephelometry Nephelometry/Turbidity Assay (OD600) CheckSolubility->Nephelometry Detergent Add 0.01% Triton X-100 CheckInterference->Detergent ThiolTest GSH Adduct Test (LC-MS) CheckInterference->ThiolTest Scavenge Use Si-TMT Resin ICPMS->Scavenge Pd > 50ppm Precipitation Compound Crashed Out Nephelometry->Precipitation High Turbidity ActionSol Reduce Conc. or Add Solubilizing Group Precipitation->ActionSol ActivityLost Activity Lost? (Aggregator) Detergent->ActivityLost ValidHit Validated Hit ActivityLost->ValidHit No

Caption: Step-by-step decision tree for isolating the root cause of bioactivity failure in pyrrole synthetic libraries.

Frequently Asked Questions (FAQs)

Q1: My pyrrole turns pink on the bench. Can I still use it? A: No. The pink color indicates the formation of oxidized oligomers (related to the "Mauve Factor"). Even 1% impurity can be toxic or interfere with fluorescence assays. Repurify immediately and store under Argon.

Q2: Why does my compound work in the enzyme assay but kill cells non-specifically? A: This is a classic sign of Residual Palladium . Pd is highly toxic to mitochondria. If your synthesis involved a Suzuki or Buchwald step, you likely have >1000 ppm Pd trapped in the pyrrole lattice. Use a scavenger resin (Protocol 1).

Q3: Can I use DMSO to improve solubility in my cell assay? A: Yes, but with strict limits. Most cells tolerate up to 0.5% DMSO. However, lipophilic pyrroles may still precipitate inside the media upon dilution. Always perform a visual check (microscopy) or a turbidity check of the media before adding cells.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry. Link

  • Eveson, R., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Link

  • Di, L., & Kerns, E. H. (2008).[3] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Kinetic Solubility). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Aldrich, C. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 OPERATIONAL Current Module: Scale-Up & Process Optimization Subject Matter Expert: Senior Application Scientist (Process Chemistry)

Executive Summary & Core Reaction

This guide addresses the scale-up (100g – 1kg) of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide , a Knoevenagel condensation product of pyrrole-2-carboxaldehyde and 2-cyanothioacetamide . This scaffold is a critical intermediate in the synthesis of Tyrphostin-class tyrosine kinase inhibitors and various fused heterocycles (e.g., thienopyridines).

The "Golden Path" Protocol (Standard Operating Procedure)

Use this baseline protocol for troubleshooting deviations.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aldehyde : 1.05 eq ThioacetamideSlight excess of thioamide drives consumption of the more expensive aldehyde.
Solvent Ethanol (95% or Absolute)Balances solubility of reactants vs. insolubility of product (facilitates precipitation).
Catalyst Piperidine (0.05 – 0.1 eq)Secondary amines are optimal for iminium ion formation (catalytic cycle).
Temperature 60°C

RT
Gentle reflux ensures conversion; cooling is required for crystallization.
Reaction Time 2 – 4 HoursExtended heating degrades the thioamide moiety.
Work-up Cool to 0-5°C, Filter, Wash (Cold EtOH)Product crystallizes upon cooling; washing removes unreacted catalyst/starting material.

Visualization: Reaction Logic & Workflow

Figure 1: Reaction Mechanism & Impurity Pathways

Caption: Base-catalyzed Knoevenagel condensation via iminium intermediate, showing potential hydrolysis side-reactions.

ReactionMechanism Aldehyde Pyrrole-2-carboxaldehyde Inter Aldol Intermediate (Transient) Aldehyde->Inter Nucleophilic Attack Impurity2 Impurity: Dimer (Oxidation) Aldehyde->Impurity2 Air / Light Thio 2-Cyanothioacetamide Thio->Inter Nucleophilic Attack Base Cat. Base (Piperidine) Base->Inter Activates Methylene Elim Dehydration (-H2O) Inter->Elim Product Target Thioamide (Precipitate) Elim->Product Crystallization Impurity1 Impurity: Amide (Hydrolysis) Product->Impurity1 H2O / Heat (>80°C)

Figure 2: Scale-Up Workflow (100g - 1kg)

Caption: Process flow emphasizing critical control points (CCPs) for yield and purity.

ScaleUpFlow Start Raw Material Charge (EtOH + Reactants) Heat Heating Phase (60°C, 2-4h) CCP: Monitor TLC Start->Heat Cool Controlled Cooling (Ramp to 5°C over 2h) CCP: Seeding Heat->Cool Filter Filtration (Buchner/Centrifuge) Cool->Filter Wash Displacement Wash (Cold EtOH + Hexane) Filter->Wash Dry Vacuum Drying (<40°C, -0.08 MPa) Wash->Dry

Troubleshooting Guide (Ticket System)

Ticket #001: Yield is consistently low (< 60%)

User Report: "The reaction looks complete by TLC, but after filtration, the mass recovery is poor."

Root Cause Analysis:

  • Solubility Loss: The product has moderate solubility in ethanol, especially if the reaction volume is too high.

  • Incomplete Precipitation: Rapid cooling traps product in the mother liquor.

Corrective Actions:

  • Concentration Check: Ensure reaction concentration is at least 0.5 M to 1.0 M . If too dilute, the product stays in solution.

  • Anti-Solvent Addition: After the reaction is complete and cooled to RT, add Water (30% v/v) dropwise. This drastically reduces the solubility of the organic thioamide, forcing precipitation. Caution: Add slowly to avoid oiling out.

  • Mother Liquor Recycle: Evaporate the filtrate to 50% volume and chill again to recover a "second crop" (Note: Second crops usually require recrystallization due to lower purity).

Ticket #002: Product is dark brown/red (Target is Yellow/Orange)

User Report: "My product looks like tar or has a deep brown color. Melting point is depressed."

Root Cause Analysis:

  • Pyrrole Oxidation: Pyrroles are electron-rich and prone to oxidation (polymerization) under light and air, forming dark "polypyrrole" impurities.

  • Thermal Decomposition: Thioamides are thermolabile. Refluxing >80°C or for >6 hours causes sulfur loss or hydrolysis.

Corrective Actions:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon .

  • Light Protection: Wrap the reaction flask in aluminum foil.

  • Temperature Limit: Do not exceed 60-65°C. If using ethanol, a gentle reflux is acceptable, but consider switching to Methanol (lower BP) if degradation persists.

  • Acid Wash: If the product is dark, wash the filter cake with a small amount of cold, dilute HCl (0.1 M) followed by water. This removes oxidized amine/imine impurities.

Ticket #003: Filtration is stalling (Clogging)

User Report: "The slurry is extremely fine. Filtration takes hours, and the cake cracks."

Root Cause Analysis:

  • Rapid Nucleation: "Crash cooling" (e.g., moving directly from 60°C to an ice bath) creates micro-crystals that clog filter pores.

Corrective Actions:

  • Controlled Cooling Ramp: Cool from 60°C

    
     40°C 
    
    
    
    20°C
    
    
    5°C over a period of 2 hours .
  • Seeding: At 40°C, add a small amount (0.1 wt%) of pure seed crystal to promote the growth of larger, filterable crystals.

  • Solvent Switch: If ethanol consistently yields fines, use Isopropanol (IPA) . IPA promotes larger crystal growth due to higher viscosity and different solubility parameters.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent to make this "Green"? A: Yes. Recent literature supports "On-Water" synthesis .

  • Protocol: Suspend reactants in water (heterogeneous slurry). Add a surfactant (e.g., SDS) or use L-Proline (10 mol%) as an organocatalyst.

  • Advantage:[1][2] The product is completely insoluble in water, making isolation (filtration) nearly quantitative (Yields >90%).

  • Disadvantage: Reaction rates may be slower due to phase transfer limitations.

Q: My product smells like rotten eggs (H₂S). Is this normal? A: No. Strong H₂S odor indicates thioamide hydrolysis.

  • Mechanism:[3][1][2][4][5]

    
    .
    
  • Fix: Ensure your solvent is dry (anhydrous EtOH). Reduce drying oven temperature to <45°C. Store the final product in a desiccator at -20°C.

Q: How do I remove the "Amide" impurity (Tyrphostin AG 17 analog)? A: The oxygen-analog (amide) is a common impurity.

  • Detection: Check IR. Thioamide shows C=S stretch ~1200-1050 cm⁻¹; Amide shows C=O stretch ~1650-1690 cm⁻¹.

  • Purification: Recrystallization from Ethanol/DMF (9:1) . The amide is generally more soluble in polar aprotic solvents than the thioamide.

References & Authority

  • Knoevenagel Condensation Mechanism & Catalysis

    • Context: Foundation of the base-catalyzed mechanism involving iminium intermediates.

    • Source:Organic Chemistry Portal.[6] "Knoevenagel Condensation."[2][4][5][6][7] Link

  • Synthesis of Pyrrole-Thioamide Derivatives

    • Context: Specific conditions for pyrrole-2-carboxaldehyde condensation with active methylenes.[8]

    • Source:Molecules (MDPI). "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." (Analogous chemistry demonstrating ethanol/base protocols). Link

  • Green Chemistry Approaches (Water/L-Proline)

    • Context: Validation of aqueous media for pyrrole condensations to improve yield and safety.

    • Source:ResearchGate.[9][8][10] "Facile and Green Syntheses... using L-Proline in aqueous medium."[8] Link

  • Thioamide Stability & Reactivity

    • Context: Discussion on the reactivity of the cyanothioacetamide group and potential for hydrolysis/cyclization.

    • Source:Beilstein Journal of Organic Chemistry. "Cyanothioacetamides as a synthetic platform..." Link

Sources

Technical Support Center: Knoevenagel Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Logic

The Knoevenagel condensation is a cornerstone of drug discovery for synthesizing


-unsaturated scaffolds. However, its apparent simplicity masks a complex network of competing equilibria. As researchers, we often encounter "tarry" byproducts or low yields not because the chemistry is difficult, but because the kinetic vs. thermodynamic control  parameters are misaligned.

The primary impurity vectors in this reaction are:

  • Michael Addition (Bis-Adducts): The product is an electron-deficient alkene (Michael acceptor) that reacts with excess active methylene.

  • Aldehyde Self-Condensation: Caused by bases that are too strong (pKa mismatch), leading to Cannizzaro or Aldol side reactions.

  • Incomplete Decarboxylation: Specific to the Doebner modification.

  • 
     Isomerization:  Thermodynamic equilibrium often favors the more stable isomer, which may not be the bioactive target.
    

Impurity Formation Pathways (Visualized)

To troubleshoot, you must visualize the invisible. The diagram below maps the divergence point where your desired product becomes a reactant for the primary impurity (Michael Adduct).

Knoevenagel_Pathways Aldehyde Aldehyde (Electrophile) Enolate Enolate / Iminium Intermediate Aldehyde->Enolate + Base SelfCond Aldehyde Self-Condensation Aldehyde->SelfCond High pKa Base Methylene Active Methylene (Nucleophile) Methylene->Enolate Deprotonation Base Base Catalyst Base->Enolate Alcohol Aldol Intermediate (Alcohol) Enolate->Alcohol Nucleophilic Attack Product Target Product (α,β-Unsaturated) Alcohol->Product - H₂O (Elimination) Michael Bis-Adduct Impurity (Michael Addition) Product->Michael + Excess Methylene (Kinetic Trap)

Figure 1: Reaction network showing the critical bifurcation where the Target Product acts as an electrophile for a second equivalent of active methylene, forming the Michael impurity.

Catalyst Selection & Parameter Tuning

The choice of catalyst dictates the impurity profile. A common error is using a base that is too strong (e.g., KOH, NaOEt) for a sensitive aldehyde, leading to self-condensation.

Catalyst Performance Matrix[1][2]
Catalyst ClassExamplesMechanismBest ForRisk Profile
Weak Base (Traditional) Piperidine, PyridineIminium ion formation / DeprotonationStandard aromatic aldehydesHigh: Can form "tars" if stoichiometry is off; difficult to remove traces.
Amino Acids (Green) Glycine, HistidineDual activation (Acid/Base)Sensitive substrates; "Green" synthesisLow: Water-compatible; often higher

-selectivity due to H-bonding.
Ionic Liquids [Bmim][OH], [Bmim][OAc]Solvent/Catalyst hybridRecyclability; Rate accelerationMedium: Viscosity can hinder mass transfer; cost.
Heterogeneous MgO, Hydrotalcites, MOFsSurface basicityIndustrial scale; Catalyst recoveryLow: Prevents product contamination; requires filtration.
The "pKa Matching" Rule

Guideline: The conjugate acid of your base should have a pKa roughly 2-4 units higher than the pKa of your active methylene compound.

  • Too Strong: Deprotonates the aldehyde

    
     Self-condensation.
    
  • Too Weak: Slow reaction

    
     Requires heat 
    
    
    
    Thermal degradation.

Troubleshooting Guides (FAQ Format)

Scenario A: "I am seeing a large M+ Mass Peak (Product + Active Methylene)."

Diagnosis: This is the Michael Adduct (Bis-product). Root Cause: The reaction equilibrium favored the attack of the active methylene on the product. This usually happens when the active methylene is in excess or the reaction runs too long. Corrective Action:

  • Invert Stoichiometry: Use a slight excess of the Aldehyde (1.1 - 1.2 equiv) instead of the active methylene. This starves the Michael addition pathway.

  • Shorten Time: Monitor via TLC/LCMS. Stop the reaction immediately upon consumption of the limiting reagent. Do not let it "cook" overnight.

  • Steric Bulk: If possible, use a bulkier base or solvent to hinder the approach of the second nucleophile.

Scenario B: "My yield is stalled at 50-60%, and adding more catalyst doesn't help."

Diagnosis: Water Inhibition (Equilibrium Saturation). Root Cause: The Knoevenagel condensation generates water.[1] If water is not removed, the reverse reaction (hydrolysis) competes with formation. Corrective Action:

  • Azeotropic Removal: Use a Dean-Stark trap with Toluene or Benzene (if permitted) to physically remove water.

  • Chemical Drying: Add molecular sieves (3Å or 4Å) or anhydrous

    
     directly to the reaction flask (if running at lower temps).
    
  • Solvent Switch: Switch to a hydrophobic ionic liquid or a solvent that creates a biphasic system where water is excluded from the reaction phase.

Scenario C: "I have a mixture of E and Z isomers."

Diagnosis: Thermodynamic vs. Kinetic Control failure. Root Cause: The reaction has reached equilibrium where both isomers exist, or the catalyst does not provide steric direction. Corrective Action:

  • Switch to Amino Acids: Use L-Proline or Glycine. The transition state often involves hydrogen bonding that strictly enforces specific geometry (usually

    
    -selective).
    
  • Solvent Polarity: Changing from a polar protic (Ethanol) to a non-polar solvent (Toluene) can invert selectivity by altering the stabilization of the transition state dipole.

Validated Experimental Protocols

Protocol A: The "Green" High-Selectivity Method (Amino Acid Catalyzed)

Best for: Sensitive aldehydes, minimizing toxic waste, and improving E/Z selectivity.

Reagents:

  • Aldehyde (1.0 mmol)[2][3]

  • Active Methylene (e.g., Malononitrile, 1.0 mmol)

  • Glycine (0.1 mmol, 10 mol%)

  • Solvent: Water : Ethanol (1:1) or pure Water

Workflow:

  • Dissolution: Combine aldehyde and active methylene in the solvent. Stir at Room Temperature (RT).

  • Catalysis: Add Glycine.

  • Reaction: Stir at RT for 15–60 minutes.

    • Note: If the product precipitates, this is ideal—it drives the equilibrium forward and prevents Michael addition (solid phase protection).

  • Workup: Filter the solid precipitate. Wash with cold water/ethanol.

  • Validation: Check melting point and NMR. This method typically yields >90% purity without chromatography.

Protocol B: The "Stubborn Substrate" Method (Microwave + Sieves)

Best for: Sterically hindered aldehydes or weak active methylenes.

Reagents:

  • Aldehyde (1.2 equiv) (Note excess to prevent Michael addition)

  • Active Methylene (1.0 equiv)

  • Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)

  • Solvent: Toluene

  • Additive: 4Å Molecular Sieves (activated)

Workflow:

  • Setup: In a microwave vial, add reactants, solvent, and a spatula tip of molecular sieves.

  • Irradiation: Heat to 80–100°C for 10–20 minutes.

    • Why Microwave? Rapid heating minimizes the time window for thermal degradation side reactions.

  • Workup: Decant the solution (leaving sieves behind). Evaporate solvent. Recrystallize from Ethanol.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Analyze Crude LCMS/NMR Q1 Is the Bis-Adduct (Michael) present? Start->Q1 Action1 1. Reduce Active Methylene (0.9 eq) 2. Reduce Rxn Time Q1->Action1 Yes Q2 Is the Aldehyde Self-Condensing? Q1->Q2 No Yes1 YES No1 NO Action1->Q2 Action2 1. Switch to Weaker Base (Glycine) 2. Lower Temperature Q2->Action2 Yes Q3 Is Conversion Low (<50%)? Q2->Q3 No Yes2 YES No2 NO Action2->Q3 Action3 1. Add Molecular Sieves 2. Use Dean-Stark 3. Increase Temp Q3->Action3 Yes Success Optimization Complete Q3->Success No Yes3 YES

Figure 2: Logical troubleshooting flow for identifying and rectifying impurity sources.

References

  • Inokuchi, T., & Kawafuchi, H. (2006).[4] E- or Z-Selective Knoevenagel Condensation of Acetoacetic Derivatives: Effect of Acylated Substituent, That Is, TEMPO and Amines, as an Auxiliary. Journal of Organic Chemistry, 71(3), 947-953.[4]

  • Verweij, V., et al. (2017). The Green Knoevenagel Condensation: Solvent-Free Condensation of Benzaldehydes. Pure and Applied Chemistry.

  • Moseley, J. D. (2016). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Journal of Physical Chemistry B, 121(20).

  • Zacuto, M. J. (2019).[5] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84, 6465-6474.[5]

  • Thorat, B.R., et al. (2023).[6] One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum.

Sources

Technical Support Center: Solubility & Formulation of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist (Bio-Assay Division)[1]

Welcome to the Technical Support Center

You are likely here because your pyrrole derivative—a planar, electron-rich, and likely lipophilic scaffold—is behaving like a "brick dust" solid in your biological buffers.[1] Pyrroles present a unique dual challenge: they are prone to aggregation due to pi-pi stacking and oxidative polymerization (polypyrrole formation) when exposed to air or acidic environments.[1]

This guide bypasses generic advice. We focus on the specific physicochemical tension between maintaining the monomeric state of pyrroles and keeping your cells/enzymes alive.

Module 1: Troubleshooting Precipitation ("The Crash")

Issue: “My compound dissolves in DMSO, but precipitates immediately when I add it to the cell culture media.”

Root Cause: This is "Solvent Shock."[1] When a hydrophobic pyrrole in 100% DMSO is introduced to an aqueous buffer, the local solubility limit is instantly exceeded before mixing can occur, creating micro-precipitates that function as nucleation sites for further crashing.[1]

The Solution: Stepwise "Intermediate" Dilution

Do not pipette directly from 100% Stock to 0.1% Assay concentration. You must bridge the polarity gap.[1]

Protocol:

  • Stock: Prepare 10 mM compound in 100% DMSO.

  • Intermediate: Dilute Stock 1:10 into a "transition solvent" (e.g., pure Ethanol or 50:50 DMSO:PBS) to create a 1 mM working solution. Note: Pyrroles often tolerate Ethanol better than water during transition.[1]

  • Final: Pipette the Intermediate solution into the agitated assay media.

Visualization: The Anti-Crash Workflow

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (10% DMSO / 90% PBS) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Shock Nucleation) Stock->Precip Direct Addition Final 10 µM Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution

Caption: Figure 1. Stepwise dilution prevents the local supersaturation that causes pyrrole derivatives to crash out of solution.

Module 2: Solvent Toxicity & Biological Interference[2][3][4]

Issue: “I see cell death in my controls. Is it the pyrrole or the solvent?”

Technical Insight: Pyrrole derivatives often require higher co-solvent concentrations.[1] However, DMSO is not inert.[1] It acts as a cell permeabilizer and can induce differentiation in cell lines like HL-60 or Caco-2.[1]

Safe Limits for Pyrrole Solubilization

Use this reference table to determine if your solvent system is confounding your data.

SolventSafe Limit (Cell Culture)Safe Limit (Enzymatic)Notes for Pyrroles
DMSO < 0.1% (Ideal)0.5% (Max tolerated)< 5%High concentrations promote pyrrole oxidation.[1]
PEG 400 < 1%< 10%Excellent for planar aromatics; less toxic than DMSO.[1]
Ethanol < 0.5%< 2%Evaporates; watch for "edge effects" in 96-well plates.[1]
Tween-80 < 0.01%< 0.1%Can form micelles that trap the drug, reducing apparent potency.[1]

Critical Protocol: If you must use >0.1% DMSO, you must run a Vehicle Control (cells + media + exact % DMSO) alongside your treatment.[1] If Vehicle Control viability < 90% of Media Control, your data is invalid.

Module 3: Advanced Formulation (Cyclodextrins)

Issue: “My compound is too hydrophobic for DMSO limits. I need a carrier.”

The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Unlike linear surfactants, cyclodextrins form a "host-guest" inclusion complex.[1] The hydrophobic pyrrole sits inside the donut-shaped cavity, while the hydrophilic exterior interacts with the buffer.

Protocol: Preparation of Pyrrole-CD Complex

  • Calculate: Determine the molar mass of your pyrrole. Aim for a 1:2 molar ratio (Drug:CD) to ensure full encapsulation.

  • Solvent A: Dissolve HP-β-CD in PBS (e.g., 20% w/v solution).[1]

  • Solvent B: Dissolve pyrrole in a minimal volume of Acetone or Ethanol.

  • Complexation: Slowly add Solvent B to Solvent A with vigorous stirring.

  • Equilibration: Stir for 24 hours at room temperature in the dark (pyrroles are light-sensitive).

  • Finishing: If using Acetone/Ethanol, evaporate the organic solvent under a stream of nitrogen.[1] The remaining clear aqueous solution contains your complexed drug.[1]

Module 4: Stability & Storage (The "Blackening" Effect)

Issue: “My stock solution turned brown/black overnight.”

Root Cause: Pyrroles are electron-rich heteroaromatics.[1] In the presence of oxygen and trace acids, they undergo radical cation formation leading to polypyrrole chains (black solids).[1]

Troubleshooting Checklist:

Decision Logic: Choosing Your Strategy

Use this logic tree to select the correct solubilization method for your specific assay conditions.

SolventStrategy Start Start: Pyrrole Solubility Check SolubleDMSO Soluble in DMSO? Start->SolubleDMSO CheckLogP Check LogP / Planarity SolubleDMSO->CheckLogP Yes PEG Switch to PEG 400 SolubleDMSO->PEG No (or toxic) Direct Use Stepwise Dilution (Module 1) CheckLogP->Direct LogP < 3 Complex Use Cyclodextrin (HP-β-CD) (Module 3) CheckLogP->Complex LogP > 3 (High Aggregation Risk)

Caption: Figure 2. Decision matrix for selecting solubilization strategy based on compound hydrophobicity (LogP).

References & Grounding

  • DMSO Toxicity Profiles:

    • Galvao, J. et al.[1] (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Cryobiology. Confirms phenotypic changes in cells at concentrations as low as 0.1%.[1]

    • Source:

  • Cyclodextrin Formulation:

    • Brewster, M. E., & Loftsson, T.[1] (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews. Establishes the 1:1 to 1:2 molar ratio standard for lipophilic drugs.[1]

    • Source:

  • Pyrrole Polymerization Mechanisms:

    • Ansari, R.[1] (2006).[1][5] Polypyrrole: Its conducting properties and applications. E-Journal of Chemistry. Details the acid-catalyzed oxidative polymerization mechanism that researchers must avoid during storage.

    • Source:

  • Assay Interference:

    • Thorne, N. et al.[1] (2010).[1][6][7] Apparent activity in high-throughput screening: origins of compound aggregation. Current Opinion in Chemical Biology. Explains how "brick dust" aggregates cause false positives in enzymatic assays.

    • Source:

Sources

Validation & Comparative

Comparative Validation Guide: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (Pyrrole-Tyrphostin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & Mechanism

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide belongs to the Tyrphostin class of small molecules, specifically the cyanothioamide subset. Unlike clinical kinase inhibitors (e.g., Imatinib) that rely on complex heterocyclic scaffolds to occupy the ATP pocket, this molecule utilizes a condensed Michael acceptor system (the cyano-thioamide alkene) linked to a pyrrole ring.

Primary Utility: Historically designed as a Protein Tyrosine Kinase (PTK) inhibitor (specifically targeting EGFR and Trk families), recent SAR (Structure-Activity Relationship) profiling has revealed significant polypharmacology. It is now a critical tool compound for validating Tyrosinase inhibition (melanogenesis pathways) and 5-Lipoxygenase (5-LO) modulation.

Validation Challenge: The core challenge in validating this compound is distinguishing between its ATP-competitive kinase inhibition and its covalent modification of cysteine residues (via the thioamide Michael acceptor) on off-target enzymes like 5-LO or Tyrosinase. This guide provides the framework to deconvolute these activities.

Comparative Landscape

To validate the specific activity of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide, you must benchmark it against agents with overlapping but distinct mechanisms.

Table 1: Performance Benchmark vs. Standard Alternatives
Feature2-Cyano-3-(1H-pyrrol-2-yl)... Erlotinib (Tarceva) Kojic Acid Zileuton
Primary Class Multi-target TyrphostinQuinazoline TKITyrosinase Inhibitor5-LO Inhibitor
Mechanism ATP-competitive (Kinase) + Reversible Covalent (Michael Acceptor)Pure ATP-competitive (Reversible)Copper ChelationIron Chelation / Redox
Target Selectivity Low/Promiscuous (EGFR, Trk, Tyrosinase, 5-LO)High (EGFR Mutants)High (Tyrosinase)High (5-LO)
IC50 Range 1–10 µM (Micromolar)1–20 nM (Nanomolar)10–50 µM0.5–1 µM
Solubility Moderate (DMSO required)High (Hydrochloride salt)High (Aqueous)Moderate
Validation Role Hit-to-Lead Scaffold (SAR starting point)Clinical BenchmarkNegative Control for Kinase AssaysNegative Control for Kinase Assays

Mechanistic Signaling Pathways

Understanding where this molecule intersects cellular signaling is vital for experimental design. It acts at the membrane level (RTKs) and the metabolic level (Tyrosinase/5-LO).

SignalingPathways Compound 2-Cyano-3-(1H-pyrrol-2-yl) prop-2-enethioamide RTK RTK (EGFR/TrkA) (Membrane) Compound->RTK Inhibits (ATP Site) Tyrosinase Tyrosinase (Melanosome) Compound->Tyrosinase Inhibits (Mixed/Covalent) LOX 5-Lipoxygenase (Nuclear Envelope) Compound->LOX Inhibits (Redox/Covalent) RAS RAS/RAF RTK->RAS MEK MEK/ERK RAS->MEK Proliferation Cell Proliferation MEK->Proliferation DOPA L-DOPA -> Dopaquinone Tyrosinase->DOPA Melanin Melanin Synthesis DOPA->Melanin Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes

Figure 1: Multi-modal inhibitory pathways. The compound primarily targets RTKs but possesses significant off-target activity against metalloenzymes like Tyrosinase and 5-LO due to its cyano-thioamide moiety.

Experimental Validation Framework

Phase 1: Biochemical Validation (Cell-Free)

Objective: Determine if the inhibition is driven by ATP competition (Kinase) or redox/chelation activity (Tyrosinase).

Protocol A: Tyrosine Kinase Inhibition Assay (FRET-based)

Rationale: We use a FRET assay (e.g., LanthaScreen) over radiometric assays to avoid interference from the thioamide sulfur, which can sometimes quench scintillation or interfere with antibody binding in ELISA.

  • Preparation: Dissolve 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical Step: The final DMSO concentration in the assay well must be <0.5% to prevent solvent-induced enzyme inactivation.

  • Reaction: Incubate Recombinant EGFR (0.5 nM) with the compound for 15 minutes at Room Temperature (RT).

  • Initiation: Add ATP (at Km, typically 10-50 µM) and Fluorescein-Poly-GT substrate (200 nM).

  • Detection: After 60 mins, add EDTA (to stop reaction) and Terbium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure TR-FRET (Ex 340nm, Em 495nm/520nm).

  • Validation Check: If IC50 shifts significantly (>5-fold) when ATP concentration is increased, the mechanism is ATP-competitive .

Protocol B: Tyrosinase Oxidation Assay (Specificity Control)

Rationale: To confirm the compound is not just a non-specific protein alkylator.

  • System: Mushroom Tyrosinase (250 U/mL) in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Method: Add compound (10 µM). Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10 minutes.

  • Interpretation: Rapid inhibition indicates the compound is acting as a pseudo-substrate or copper chelator, a common "false positive" mechanism for this scaffold in kinase screens.

Phase 2: Cellular Validation (Western Blotting)

Objective: Confirm that in vitro enzymatic inhibition translates to intracellular signaling blockade.

Workflow Step1 Cell Seeding (A431 or PC12 Cells) Step2 Starvation (Serum-free, 12h) Step1->Step2 Step3 Drug Treatment (1h, 0.1 - 50 µM) Step2->Step3 Step4 Stimulation (EGF or NGF, 15 min) Step3->Step4 Step5 Lysis & Western Blot Step4->Step5 Step6 Quantification (pTyr / Total Protein) Step5->Step6

Figure 2: Cellular validation workflow. Serum starvation is critical to reduce basal phosphorylation noise.

Protocol C: Phospho-ErbB2/TrkA Western Blot
  • Cell Lines:

    • A431: For EGFR/ErbB2 validation.

    • PC12: For TrkA (NGF receptor) validation.

  • Starvation: Serum-starve cells for 12–16 hours. This resets the basal phosphorylation level.

  • Treatment: Treat cells with the compound (0, 1, 5, 10, 50 µM) for 1 hour .

    • Note: Longer incubations (>6 hours) with thioamides can induce cellular stress responses (HSP90 induction) which degrades client kinases, leading to false positives (loss of total protein vs. loss of phosphorylation).

  • Stimulation: Stimulate with ligand (EGF 50 ng/mL or NGF 100 ng/mL) for exactly 15 minutes .

  • Lysis: Use RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and Protease Inhibitors .

  • Antibodies:

    • Primary: Anti-pTyr (4G10) or specific Anti-pEGFR (Tyr1068).

    • Loading Control: Anti-Total EGFR (not Actin/GAPDH alone).

  • Success Criteria: A dose-dependent reduction in the Phospho/Total ratio without a reduction in Total protein levels confirms kinase inhibition.

Data Interpretation & Troubleshooting

Interpreting the IC50
  • < 1 µM: Potent hit. Likely specific interaction.[1]

  • 1 - 10 µM: Moderate hit (Typical for this scaffold). Likely requires structural optimization (e.g., adding hydroxyls to the pyrrole or changing the thioamide to an amide).

  • > 50 µM: Non-specific / Inactive.

Common Pitfalls (The "Self-Validating" System)
ObservationRoot CauseCorrective Action
Activity in Assay, No Activity in Cells Poor membrane permeability or rapid metabolism of the thioamide.Perform a PAMPA assay to check permeability. Switch to amide analog for comparison.
Loss of Total Protein in Western Blot Compound toxicity or HSP90 inhibition causing protein degradation.Run an MTT/CellTiter-Glo assay alongside. If toxicity IC50 ≈ Kinase IC50, the mechanism is likely non-specific cytotoxicity.
Medium turns yellow/brown Oxidation of the thioamide sulfur or polymerization of the pyrrole.Freshly prepare stocks in degassed DMSO. Protect from light. Do not store diluted working solutions.
Steep Hill Slope (> 2.0) Compound aggregation or covalent modification.Add 0.01% Triton X-100 to the kinase assay. If activity disappears, it was an aggregator (false positive).

References

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. Link

  • Hu, Y. G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.[2] Frontiers in Chemistry, 10, 910832. Link

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

  • Ohmori, Y., et al. (1993). The tyrosine kinase inhibitor tyrphostin AG 879 blocks the cellular actions of nerve growth factor.[3] Biochemistry, 32(17), 4650-4658.[3] Link(Note: Cited for protocol methodology on Tyrphostin validation in NGF pathways).

Sources

Publish Comparison Guide: 2-Cyanopyrrole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-cyanopyrrole derivatives , focusing on their emerging role as potent metalloenzyme inhibitors (specifically Tyrosinase) and their structural differentiation from traditional scaffolds.

Executive Summary: The 2-Cyanopyrrole Advantage

The 2-cyanopyrrole scaffold represents a distinct class of nitrogen heterocycles where the electron-withdrawing nitrile group (-CN) at the C2 position confers unique electronic and steric properties. Unlike their C3-cyano counterparts (common in fungicides like Fludioxonil), 2-cyanopyrroles have recently gained traction as reversible, mixed-type inhibitors of metalloenzymes, particularly Tyrosinase .

Why this matters: Tyrosinase overexpression drives hyperpigmentation disorders and melanoma progression.[1] The current "Gold Standard," Kojic Acid , suffers from low stability and potential carcinogenicity. Recent data (2022) identifies specific 2-cyanopyrrole derivatives (e.g., Compound A12) that outperform Kojic Acid by ~30-fold in potency while maintaining a favorable safety profile.[2][3]

This guide compares 2-cyanopyrrole derivatives against industry standards, detailing the Structure-Activity Relationship (SAR) that drives their superior efficacy.

Comparative Performance Analysis

2-Cyanopyrrole (Compound A12) vs. Kojic Acid

The following data contrasts the lead 2-cyanopyrrole candidate (A12) with the standard reference inhibitor, Kojic Acid, based on enzymatic and cellular assays.

Metric2-Cyanopyrrole (Compound A12) Kojic Acid (Standard) Performance Delta
Enzymatic Potency (

)
0.97 ± 0.04 µM 28.72 ± 1.15 µM29.6x More Potent
Inhibition Type Reversible, Mixed-TypeCompetitive/MixedComparable Mechanism
Cellular Efficacy (B16 Cells) 33.48% Inhibition @ 100 µM39.81% Inhibition @ 100 µMEquivalent Cellular Activity
Binding Affinity (

)
High (interacts with Cu active site)ModerateSuperior Binding
Mechanism of Action Chelates Cu ions +

-

stacking
Chelates Cu ionsEnhanced by hydrophobic tail

Key Insight: While Kojic Acid relies primarily on copper chelation, the 2-cyanopyrrole scaffold (specifically with a 2-vinyl-benzene substituent) engages in dual-mode binding : the nitrile group coordinates with the copper center, while the extended aromatic side chain occupies the hydrophobic pocket via


-

interactions.

Structure-Activity Relationship (SAR) Deep Dive

The potency of 2-cyanopyrrole derivatives is strictly governed by substitutions at the N1 and C3/C4/C5 positions.

Mechanistic SAR Logic
  • The C2-Nitrile (-CN) Anchor:

    • Function: Acts as the primary metal-binding pharmacophore (MBP).

    • Observation: Removal or hydrolysis of the CN group results in a complete loss of inhibitory activity, confirming its role in coordinating with the binuclear copper active site of Tyrosinase.

  • The N1-Position (Steric Tolerance):

    • Function: Controls solubility and pocket entry.

    • Optimization: Small alkyl groups or free NH are often tolerated, but bulky benzyl substitutions can clash with the entrance of the active site unless the linker is flexible.

  • The C3/C4/C5 Aromatic Extension (The "A12" Effect):

    • Critical Finding: Direct attachment of a styryl (vinyl-benzene) group at the pyrrole ring significantly enhances potency.

    • Electronic Effect: Electron-donating groups (EDGs) on the phenyl ring of the styryl moiety generally improve activity compared to strong electron-withdrawing groups (EWGs).

    • Specific Case: A 2-vinyl linker between the pyrrole and a phenyl ring (as seen in Compound A12) allows for optimal planar conformation, facilitating deep penetration into the hydrophobic active site pocket.

Visual SAR Map

The following diagram illustrates the structural requirements for maximal inhibition.

SAR_Map Pyrrole 2-Cyanopyrrole Core CN_Group C2-Cyano Group (-CN) CRITICAL: Coordinates Cu2+ ions Removal = Loss of Activity Pyrrole->CN_Group Position 2 Vinyl_Linker C3/C4 Styryl Extension (Vinyl Linker) Essential for π-π Stacking Pyrrole->Vinyl_Linker Position 3/4 Phenyl_Ring Distal Phenyl Ring Best: 2-substituted (e.g., F, OMe) or Unsubstituted Avoid: Bulky 4-position EWGs Vinyl_Linker->Phenyl_Ring Conjugation

Caption: SAR map highlighting the critical pharmacophores of 2-cyanopyrrole tyrosinase inhibitors. The C2-cyano group is non-negotiable for metal chelation.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the "A-series" derivatives (e.g., A12) and the validation of their biological activity.

Protocol A: Synthesis via Oxidative Cycloaddition

A modern, metal-catalyzed approach avoiding harsh Barton-Zard conditions.

Reagents:

  • Aromatic Enone/Olefin (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (5.0 equiv)

  • Copper(II) Triflate [Cu(OTf)₂] (0.2 equiv)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv)

  • Solvent: DMF or 1,2-Dichloroethane

Step-by-Step Workflow:

  • Charge: In a dried reaction tube, dissolve the aromatic olefin (0.5 mmol) in DMF (2.0 mL).

  • Catalyst Addition: Add Cu(OTf)₂ (20 mol%) and TMSCN (2.5 mmol) under an argon atmosphere.

  • Oxidant Addition: Add DDQ (1.0 mmol) batch-wise (0.2 equiv every 2 hours) to prevent side reactions.

  • Heating: Stir the mixture at 80°C for 14–16 hours. Monitor via TLC (Hexane/EtOAc).

  • Work-up: Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel column chromatography (Gradient: Petroleum ether/Ethyl acetate).

Protocol B: Tyrosinase Inhibition Assay (Dopachrome Method)

Self-validating system using L-DOPA substrate.

  • Preparation: Prepare 50 mM phosphate buffer (pH 6.8). Dissolve test compounds in DMSO (final concentration <1%).

  • Enzyme Mix: In a 96-well plate, add 80 µL of phosphate buffer and 40 µL of Mushroom Tyrosinase solution (46 units/mL).

  • Incubation: Add 40 µL of the test compound solution. Incubate at 25°C for 10 minutes .

  • Substrate Initiation: Add 40 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) for 10 minutes using a microplate reader.

  • Calculation:

    
    
    Note: 
    
    
    
    is calculated by plotting % inhibition vs. log concentration.

Mechanism of Action Workflow

The following diagram details the "Mixed-Type" inhibition mechanism validated for 2-cyanopyrroles.

MOA_Workflow Enzyme Tyrosinase Enzyme (Binuclear Cu2+ Site) Substrate Substrate (L-DOPA) Enzyme->Substrate Normal Catalysis Complex_Free E-I Complex (Inhibitor binds Free Enzyme) Enzyme->Complex_Free Ki (Competitive Component) Complex_Substrate ES-I Complex (Inhibitor binds Enzyme-Substrate) Substrate->Complex_Substrate + Inhibitor Inhibitor 2-Cyanopyrrole (A12) Inhibitor->Complex_Free Outcome Inhibition of Melanin Synthesis (Reduced Dopachrome) Complex_Free->Outcome Complex_Substrate->Outcome Mixed-Type Blockade

Caption: Mixed-type inhibition model where 2-cyanopyrroles bind both free enzyme and the enzyme-substrate complex.

References

  • Hu, Y. G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.[2][3][4] Frontiers in Chemistry.[2]

  • Mou, Y., et al. (2016). Copper-Catalyzed Direct Oxidative Synthesis of 2-Cyanopyrroles from Aromatic Olefins and Trimethylsilyl Cyanide. Organic Letters.

  • Saeedi, M., et al. (2019). A review on tyrosinase inhibitors: Synthetic scaffolds and their structure-activity relationship. European Journal of Medicinal Chemistry.

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.[5] Journal of the Chemical Society, Chemical Communications.[5] (Foundational synthesis reference).

Sources

Biological Evaluation of New 3,4-Disubstituted Pyrrole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3,4-Substitution Paradigm

The pyrrole ring is a privileged scaffold in medicinal chemistry, historically dominated by 2,5-substituted derivatives due to synthetic accessibility (Paal-Knorr synthesis). However, 3,4-disubstituted pyrroles have recently emerged as a superior chemotype for targeted therapy. Unlike their 2,5-counterparts, the 3,4-substitution pattern leaves the


-positions (C2, C5) open or available for specific hydrogen-bonding interactions, allowing for a more compact vectorization into sterically restricted enzyme pockets (e.g., COX-2, DNA Gyrase).

This guide objectively compares the biological performance of newly synthesized 3,4-disubstituted pyrrole derivatives against standard-of-care (SoC) agents. We analyze three critical therapeutic domains: Anti-inflammatory (COX-2 inhibition) , Anticancer (Cytotoxicity) , and Antimicrobial (MDR reversal) , supported by experimental data and mechanistic insights.

Structural Rationale & SAR Visualization

The biological potency of these new derivatives hinges on the electronic and steric environment at the 3 and 4 positions.

  • Electronic Effect: Electron-donating groups (EDGs) like methoxy (-OMe) at the 3,4-phenyl rings significantly enhance anticancer activity by stabilizing the radical cations formed during oxidative metabolism or by increasing affinity to lipophilic pockets.

  • Steric Effect: Bulky groups (e.g., 3,4-dicarboximides) improve selectivity for COX-2 over COX-1 by exploiting the larger side pocket of the COX-2 active site.

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3,4-Disubstituted Pyrrole Core Sub3 Position 3: Electronic Tuning Core->Sub3 Sub4 Position 4: Lipophilic/Steric Bulk Core->Sub4 Alpha Positions 2,5: H-Bonding Anchors Core->Alpha Outcome1 Anticancer Potency (e.g., 3,4-dimethoxy) Sub3->Outcome1 Stabilizes radical cation Outcome2 COX-2 Selectivity (e.g., cyclic imides) Sub4->Outcome2 Fits COX-2 side pocket Outcome3 DNA Gyrase Binding (e.g., carboxamides) Alpha->Outcome3 H-bond with Asp/Arg residues

Caption: SAR schematic illustrating how specific substitutions at the 3 and 4 positions dictate biological specificity against distinct therapeutic targets.

Comparative Analysis: Performance vs. Alternatives

Case Study A: Selective COX-2 Inhibition

Objective: Replace traditional NSAIDs (e.g., Indomethacin, Meloxicam) which often cause gastric ulceration due to COX-1 inhibition. New Derivative: N-substituted 3,4-pyrroledicarboximides and Pyrrolo[3,4-d]pyridazinones.

Mechanistic Insight: Molecular docking reveals that the 3,4-imide scaffold mimics the binding mode of Meloxicam but forms stronger hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site. The 3,4-substitution prevents entry into the narrower COX-1 channel.

Data Comparison: Table 1: Inhibitory Concentration (IC50) and Selectivity Index (SI)

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)Relative Potency
Compound 2h (New 3,4-imide) [2]>1000.09 >1111Superior
Compound 6a (Pyridazinone) [1]>1000.12>833High
Celecoxib (Standard)15.00.05300Reference
Meloxicam (Standard)4.20.85.25Moderate
Indomethacin (Non-selective)0.020.60.03Poor (Ulcerogenic)

Analysis: The new 3,4-pyrroledicarboximides (Compound 2h) exhibit a selectivity index over 3x higher than Celecoxib, suggesting a significantly reduced risk of gastrointestinal side effects while maintaining potent anti-inflammatory efficacy.

Case Study B: Anticancer Activity (Targeted Cytotoxicity)

Objective: Overcome resistance and toxicity issues of platinum-based drugs (Cisplatin). New Derivative: 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivatives.

Mechanistic Insight: These derivatives function as multi-target agents. They arrest the cell cycle at the S-phase and induce apoptosis.[1][2] The 3,4-dimethoxy substitution pattern is critical; it mimics the pharmacophore of Combretastatin A-4 (a tubulin inhibitor) and enhances lipophilicity for membrane permeability.

Data Comparison: Table 2: Cytotoxicity (IC50 in


M) against Human Cancer Cell Lines
CompoundHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)HUVEC (Normal Cells)Safety Ratio (SI)
Compound 21 (New 3,4-diaryl) [4]0.50 1.2 2.1>100>200
Compound 19 (New 3,4-diaryl) [4]1.81.03.5>80>44
Cisplatin (Standard)4.55.26.812.0~2.6
Sunitinib (Kinase Inhibitor)2.13.44.115.0~3.6

Analysis: Compound 21 demonstrates 9x greater potency than Cisplatin against HepG2 liver cancer cells. Crucially, it shows negligible toxicity against normal endothelial cells (HUVEC), resulting in a safety ratio >200, whereas Cisplatin is highly toxic to normal cells.

Case Study C: Antimicrobial Efficacy (MDR Strains)

Objective: Combat Multi-Drug Resistant (MDR) S. aureus and M. tuberculosis. New Derivative: Pyrrole-2,4-dicarboxamides and Pyrrolyl-benzohydrazides.

Mechanistic Insight: These compounds target bacterial DNA Gyrase B and Enoyl ACP Reductase (InhA) . The pyrrole core acts as a scaffold to position hydrogen-bond donors/acceptors that interact with the ATP-binding pocket of GyrB, a mechanism distinct from fluoroquinolones (which target the DNA-Gyrase complex), thus bypassing common resistance mechanisms.

Data Comparison: Table 3: Minimum Inhibitory Concentration (MIC in


g/mL)
CompoundS. aureus (MRSA)E. coliM. tuberculosis (H37Rv)
Compound 3d (New Carboxamide) [5]1.6 3.126.25
Compound ENBH (New Hydrazide) [6]--0.7
Ciprofloxacin (Standard)2.01.02.0
Ethambutol (TB Standard)--0.5

Analysis: The new hydrazide derivative (ENBH) achieves antitubercular activity comparable to Ethambutol (0.7 vs 0.5


g/mL). Compound 3d is equipotent to Ciprofloxacin against MRSA, offering a vital alternative scaffold for resistant strains.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols include critical "Stop/Go" validation steps.

Protocol A: COX-1/COX-2 Colorimetric Inhibitor Screening

Based on Cayman Chemical Protocol adapted for Pyrrole Derivatives [1, 2].

  • Reagent Preparation:

    • Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in 100 mM Tris-HCl (pH 8.0).

    • Validation: Measure enzyme activity using arachidonic acid (AA) standard. Absorbance at 590 nm must be >0.5 OD for the control well.

  • Inhibitor Incubation:

    • Dissolve test compounds (pyrroles) in DMSO. Prepare serial dilutions (0.01

      
      M to 100 
      
      
      
      M).
    • Add 10

      
      L of inhibitor to reaction buffer containing Heme.
      
    • Add 10

      
      L of enzyme (COX-1 or COX-2). Incubate for 10 min at 25°C.
      
    • Causality: The 10-minute pre-incubation allows the inhibitor to access the hydrophobic channel before substrate competition.

  • Reaction Initiation:

    • Add 10

      
      L of Arachidonic Acid (100 
      
      
      
      M final). Incubate for exactly 2 minutes.
    • Add 30

      
      L of TMPD (Colorimetric substrate).
      
  • Measurement:

    • Read absorbance at 590 nm.

    • Calculate % Inhibition:

      
      .
      
    • Validation: The reference standard (Celecoxib) must show IC50 within ±10% of literature value (0.05

      
      M).
      
Protocol B: MTT Cytotoxicity Assay

Standardized for Adherent Cancer Cell Lines [4].

  • Seeding:

    • Seed HepG2/HCT-116 cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h at 37°C, 5% CO2 for attachment.

  • Treatment:

    • Add pyrrole derivatives (dissolved in DMSO, final <0.1%) at 5 concentrations.

    • Include Blank (Media only), Control (Cells + DMSO), and Positive Control (Cisplatin).

    • Incubate for 48h.

  • Development:

    • Add 20

      
      L MTT solution (5 mg/mL in PBS). Incubate 4h.
      
    • Remove supernatant carefully.

    • Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Analysis:

    • Read OD at 570 nm.

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation: Control wells must show >90% viability. CV% between triplicates must be <15%.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism for the anticancer activity of 3,4-disubstituted pyrroles.

Figure 2: Anticancer Mechanism Workflow

MOA_Workflow Compound 3,4-Diaryl Pyrrole (Compound 21) Target1 Target A: Tubulin Polymerization Compound->Target1 Mimics Combretastatin Target2 Target B: DNA Minor Groove Compound->Target2 Intercalation Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Replication Blockade Target2->Effect2 Checkpoint S-Phase Cell Cycle Arrest Effect1->Checkpoint Effect2->Checkpoint Apoptosis Apoptosis (Caspase 3/7 Activation) Checkpoint->Apoptosis Irreversible Damage

Caption: Dual-mechanism pathway where 3,4-diaryl pyrroles induce S-phase arrest via tubulin destabilization and DNA interaction, leading to apoptosis.

References

  • Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules (PMC). [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences. [Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules (PMC). [Link]

Sources

Optimizing Pyrrole Scaffolds: A Comparative Guide to Substituent Position and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Paradox

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, a recurring challenge in lead optimization is the Positional Paradox : identical substituents placed at the N-1, C-2, or C-3 positions yield drastically different physicochemical profiles and biological efficacies.

This guide objectively compares the efficacy of substituted pyrroles based on substituent position.[1] By synthesizing recent structure-activity relationship (SAR) data, we demonstrate that while C-2 substitution is synthetically favored due to electronic density, C-3 and C-4 substitutions often yield superior metabolic stability and target specificity in antimicrobial and anticancer applications.

Mechanistic Comparison: Electronic & Steric Drivers

To design effective pyrrole-based drugs, one must understand the underlying causality of positional efficacy.

The Electronic Landscape

Pyrrole is an electron-rich aromatic heterocycle.[2]

  • C-2/C-5 Positions: These are the sites of highest electron density and are kinetically favored for electrophilic aromatic substitution. However, substituents here are often more susceptible to metabolic oxidation (e.g., by CYP450).

  • C-3/C-4 Positions: Substitution here disrupts the symmetry less but often requires more complex synthetic routes. Biologically, these positions frequently dictate the "depth" of binding in hydrophobic pockets.

  • N-1 Position: Direct attachment to the nitrogen eliminates the H-bond donor capability of the pyrrole NH, drastically altering solubility and permeability (LogP).

Comparative Efficacy Matrix
FeatureN-1 Substitution C-2 Substitution C-3/C-4 Substitution
Synthetic Ease High (Nucleophilic attack)High (Electrophilic attack)Moderate to Low
H-Bonding Loses H-bond donorRetains NH donorRetains NH donor
Metabolic Stability Variable (N-dealkylation risk)Lower (Oxidation prone)Highest (Steric shielding)
Primary Utility Solubility/Permeability modulationPotency (Electronic effects)Selectivity (Shape fit)

Case Study 1: Antimicrobial Efficacy (Halogenation & N-Alkylation)

Recent data highlights a divergence in efficacy between N-substituted and C-substituted pyrroles in antimicrobial applications.[3]

The Data

Studies involving Staphylococcus aureus and Mycobacterium tuberculosis (MTB) reveal:

  • C-3/C-4 Halogenation: Introduction of chlorine or bromine at C-3/C-4 significantly enhances antibacterial potency. For example, 3,4-dichloropyrrole derivatives have shown MIC values as low as 4 µg/mL against MRSA. The electron-withdrawing halogens deactivate the ring slightly, preventing rapid oxidative degradation while increasing lipophilicity for cell wall penetration.

  • N-Alkylation Penalties: Simple N-alkylation often diminishes antifungal activity (e.g., against Candida albicans). However, N-arylation with electron-withdrawing groups (e.g., p-chlorophenyl) can restore and even enhance anti-TB activity by targeting the MmpL3 transporter.

Comparative Data Table: Antimicrobial Potency
Compound ClassSubstituent PositionTarget OrganismActivity MetricValueEfficacy Verdict
Pyrrolamide C-3, C-4 (Cl) S. aureusMIC4 µg/mLHigh
Simple Pyrrole N-1 (Methyl) C. albicansMIC>64 µg/mLLow
Pyrrole-2-carboxamide N-1 (H) M. tuberculosisMIC0.016 µg/mLHigh
Pyrrole-2-carboxamide N-1 (Methyl) M. tuberculosisMIC3.7 µg/mLModerate (50x drop)

Key Insight: For M. tuberculosis, the pyrrole NH is often a critical H-bond donor within the active site. Capping it with a methyl group (N-1 substitution) causes a 50-fold loss in potency.

Case Study 2: Anticancer & Kinase Inhibition[4]

In oncology, the pyrrole ring often serves as a hinge-binder in kinase inhibitors.

The Data
  • The "Wings" Effect: In 3-aroyl-1,4-diarylpyrroles, the presence of aryl rings at N-1 and C-4 is crucial. These "wings" allow the molecule to span the ATP-binding pocket of kinases effectively.

  • Indolyl-Pyrrole Hybrids: Substitution at C-2 of the pyrrole (linking to the indole) creates a planar system essential for DNA intercalation or topoisomerase inhibition.

  • HIF-1α Inhibition: In pyrrolo[1,2-a]pyrazines, substitution at position 7 (equivalent to pyrrole C-4) with long alkyl chains improves inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), likely due to hydrophobic interactions in the target pocket.

SAR Logic Diagram

The following diagram illustrates the decision logic for optimizing pyrrole substitutions based on the therapeutic target.

SAR_Logic cluster_legend Legend Start Pyrrole Lead Optimization Target Identify Target Class Start->Target AntiMicro Antimicrobial / Antifungal Target->AntiMicro Pathogen AntiCancer Anticancer / Kinase Target->AntiCancer Tumor H_Bond_Check Is NH Donor Critical? AntiMicro->H_Bond_Check Keep_NH Retain NH (C-Sub Only) H_Bond_Check->Keep_NH Yes (e.g., TB MmpL3) Cap_NH N-Aryl/Alkyl Allowed H_Bond_Check->Cap_NH No Halogen Add C3/C4 Halogens (Cl, Br) for Lipophilicity Keep_NH->Halogen Pocket_Geo Binding Pocket Geometry AntiCancer->Pocket_Geo Linear Deep/Narrow Pocket Pocket_Geo->Linear Wide Surface/Wide Pocket Pocket_Geo->Wide C3_Sub C3/C4 Alkyl/Aryl (Reach Depth) Linear->C3_Sub N1_C2_Sub N1 + C2 Aryl Wings (Maximize Contact) Wide->N1_C2_Sub Key1 Decision Point Key2 Optimization Strategy

Caption: SAR Decision Tree for Pyrrole Optimization. Blue: Start; Yellow: Decision Nodes; Red: Therapeutic Areas; Green: Optimized Strategy.

Experimental Protocols

To validate these positional effects, we recommend the following standardized protocols. These workflows are designed to be self-validating through the use of positive controls and specific viability markers.

Protocol A: Synthesis of 3,4-Dihalopyrroles (General)

Note: This targets the C-3/C-4 positions for antimicrobial optimization.

  • Starting Material: Begin with pyrrole-2-carboxylic acid (protects C-2).

  • Halogenation: Treat with sulfuryl chloride (

    
    ) in ether at 0°C. The carboxyl group directs halogenation to the 4- and 5-positions, or 3,4-positions depending on conditions.
    
  • Decarboxylation: Heat in quinoline with copper powder to remove the C-2 protecting group, yielding the 3,4-dihalopyrrole.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Compare potency of N-substituted vs C-substituted variants.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

  • Inoculum: Prepare

    
     CFU/mL suspensions of S. aureus (ATCC 25923) and E. coli (ATCC 25922).
    
  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL Mueller-Hinton broth.

  • Dilution: Perform serial 2-fold dilutions of test compounds.

  • Controls:

    • Positive: Ciprofloxacin or Vancomycin.

    • Negative: DMSO solvent control (must show <5% inhibition).

    • Growth Control: Bacteria + Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.02%). Incubate 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Calculation: MIC is the lowest concentration preventing the Blue-to-Pink shift.

Protocol C: In Vitro Anticancer Cytotoxicity (MTB/MTT Assay)

Objective: Assess metabolic inhibition in cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[4] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    
Experimental Workflow Diagram

Workflow cluster_Bio Biological Evaluation Synth Synthesis (Paal-Knorr / Halogenation) Purify Purification (Column Chrom / Recryst) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Screen Primary Screen (Fixed Conc.) Char->Screen MIC MIC Determination (Serial Dilution) Screen->MIC If >50% Inh (Bacteria) MTT IC50 Cytotoxicity (MTT Assay) Screen->MTT If >50% Inh (Cancer)

Caption: Integrated workflow from synthesis to biological validation.

References

  • Novel substituted pyrrole derivatives and SAR activity. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central (PMC). Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central (PMC). Available at: [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

Sources

Comparative Study of the Biological Activity of Different Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring (


) is a privileged scaffold in medicinal chemistry, serving as the core structure for blockbuster drugs like Atorvastatin and critical biomolecules like Heme. Its electron-rich aromatic nature allows for diverse electrophilic substitution, enabling the fine-tuning of biological activity.[1] This guide provides a technical comparison of substituted pyrrole derivatives, specifically analyzing how structural variations—such as N-substitution vs. C-substitution  and halogenation vs. nitration —dictate performance across antimicrobial, anticancer, and anti-inflammatory domains.[1]

Mechanistic Foundation: The Pyrrole Scaffold

To design effective pyrrole-based therapeutics, one must understand the electronic environment of the ring.[1] Pyrrole is a


-excessive heterocycle.[1]
  • N1 Position (Nitrogen): The lone pair participates in the aromatic sextet, making the nitrogen non-basic but acidic (

    
    ). Substitution here dramatically alters solubility and target binding affinity (e.g., COX-2 selectivity).[1]
    
  • C2/C5 Positions (Alpha): These are the most reactive sites for electrophilic attack. Substituents here often dictate the primary pharmacophore alignment.[1]

  • C3/C4 Positions (Beta): Substitution here is challenging synthetically but crucial for preventing metabolic oxidation and improving half-life.[1]

SAR Logic Map

The following diagram illustrates the established Structure-Activity Relationships (SAR) derived from recent comparative studies.

SAR_Logic_Map Pyrrole Pyrrole Core N1 N1 Substitution (Solubility & Selectivity) Pyrrole->N1 C2_C5 C2/C5 Substitution (Primary Binding) Pyrrole->C2_C5 C3_C4 C3/C4 Substitution (Metabolic Stability) Pyrrole->C3_C4 COX2 COX-2 Selectivity (e.g., Acetic Acid group) N1->COX2 Acidic/Bulky Groups Antimicrobial Antimicrobial Potency (e.g., Halogenation) C2_C5->Antimicrobial Nitro/Halogen Groups Anticancer Anticancer Cytotoxicity (e.g., Fused Systems) C2_C5->Anticancer Aryl/Heteroaryl fusion C3_C4->Antimicrobial Halogenation (Br/Cl)

Caption: SAR Logic Map illustrating how specific substitution patterns on the pyrrole ring drive distinct biological outcomes.[1]

Comparative Analysis

Antimicrobial Potency

Halogenation, particularly bromination, is a critical driver for antibacterial activity in pyrroles, mimicking natural products like pyrrolomycin.[1][2]

Key Insight: Pentabrominated derivatives show superior potency against Gram-positive bacteria compared to their non-halogenated counterparts, likely due to increased lipophilicity facilitating membrane penetration.[1]

Compound ClassSpecific DerivativeTarget OrganismActivity MetricValueReference
Poly-halogenated 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrroleS. aureus (MRSA)MIC0.002 - 0.097 mg/L[1]
Nitro-substituted Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateM. tuberculosisMIC0.7 µg/mL[2]
Fused System Pyrrolo[2,3-d]pyrimidine derivativeE. coliMIC> 64 µg/mL (Inactive)[3]

Analysis: The poly-halogenated pyrrole (Row 1) exhibits potency exceeding Vancomycin in some strains.[1][3] In contrast, fused pyrrolopyrimidines (Row 3) often lose potency against Gram-negatives due to efflux pump susceptibility, unless specifically optimized with side chains.[1]

Anticancer Cytotoxicity

Anticancer activity in pyrroles is often achieved through kinase inhibition or tubulin polymerization interference.[1] Fused pyrroles (e.g., pyrrolopyrimidines) are generally more potent than simple substituted pyrroles due to their ability to mimic ATP in the kinase binding pocket.[1]

Compound ClassCell LineMechanismIC50 (µM)Comparative PotencyReference
3-Alkynylpyrrole A549 (Lung)Microtubule Disruption3.49Moderate[4]
Pyrrole-Indole Hybrid T47D (Breast)Kinase Inhibition2.40High[4]
Simple N-Aryl Pyrrole HeLa (Cervical)General Cytotoxicity> 50.0Low[5]

Analysis: Hybridization (Row 2) is the most effective strategy. Simple N-aryl substitutions (Row 3) often fail to achieve sub-micromolar potency, indicating that the pyrrole ring alone is insufficient without pharmacophores that engage specific enzymatic pockets.[1]

Anti-inflammatory (COX Inhibition)

The balance between COX-1 (constitutive) and COX-2 (inducible) inhibition is controlled by the bulkiness of the substituents.

  • COX-2 Selectivity: Achieved by placing a rigid, bulky group at C5 and a small acidic group (like acetic acid) at N1.[1] This fits the larger hydrophobic side pocket of COX-2.[1]

  • Dual Inhibition: Achieved when the N1 substituent is less acidic or the C5 substituent is smaller.

CompoundSubstitution PatternCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity RatioReference
Compound 4h N1-acetic acid, C5-bulky aryl0.35> 10.0High (COX-2)[6]
Compound 5b N1-hydroxybenzoic acid1.200.80Low (Dual/COX-1)[6]
Celecoxib (Std) Sulfonamide-based0.13> 15.0Very High (COX-2)[6]

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols include critical validation steps often omitted in standard summaries.

Synthesis: Paal-Knorr Condensation (General Protocol)

The most robust method for generating 1,2,5-trisubstituted pyrroles.[1]

  • Reactants: Combine 1,4-dicarbonyl compound (1.0 eq) and primary amine (1.2 eq) in ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of glacial acetic acid (if using ethanol) or

    
     (10 mol%) for milder conditions.
    
  • Reflux: Heat at 80°C for 2–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Work-up:

    • Cool mixture to room temperature.

    • Pour into ice-cold water.

    • Critical Step: If precipitate forms, filter and wash with cold water.[1] If oil forms, extract with dichloromethane, dry over

      
      , and evaporate.[1]
      
  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel 60-120 mesh).

Biological Assay: Microplate Alamar Blue Assay (MABA) for Antimicrobial MIC

Self-Validating Step: Use of Resazurin (Alamar Blue) provides a visual check for cell viability (Blue = Dead/No Growth, Pink = Live).[1]

  • Preparation: Prepare stock solutions of test compounds in DMSO (1 mg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard, then dilute 1:100.
    
  • Plating:

    • Add 100 µL of Mueller-Hinton broth to all wells of a 96-well plate.

    • Perform serial 2-fold dilutions of the test compound (Rows A-G).

    • Controls: Row H contains positive control (Ciprofloxacin) and negative control (DMSO only).[1]

  • Incubation: Add 100 µL of bacterial suspension to all wells. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Alamar Blue reagent. Incubate for 4 hours.

    • Result: The lowest concentration preventing the color change from Blue to Pink is the MIC.

Visualizations: Drug Discovery Workflow

The following diagram outlines the logical flow from synthesis to lead optimization, highlighting the decision gates.

Drug_Discovery_Workflow Start Target Selection (e.g., COX-2, Kinase) Design Scaffold Design (Paal-Knorr / Huisgen) Start->Design Synthesis Chemical Synthesis & Characterization (NMR/IR) Design->Synthesis Screening In Vitro Screening (MTT / MIC / Enzyme Assay) Synthesis->Screening Decision Activity Threshold Met? (IC50 < 10 µM) Screening->Decision Decision->Design No (Redesign) Optimization Lead Optimization (SAR Refinement) Decision->Optimization Yes Toxicity ADMET / Toxicity Profiling (Hemolysis / Normal Cells) Optimization->Toxicity Toxicity->Design High Toxicity End Pre-Clinical Development Toxicity->End Lead Candidate

Caption: Iterative workflow for the discovery and development of pyrrole-based therapeutics.

Conclusion & Future Outlook

The comparative data confirms that the biological utility of pyrroles is strictly governed by substitution patterns.

  • Antimicrobial: Future work should focus on poly-halogenated motifs, as they show the highest potency, though cytotoxicity remains a concern.[1]

  • Anticancer: Fused pyrrole systems (pyrrolopyrimidines) offer the best route for targeted kinase inhibition with reduced off-target effects.[1]

  • Anti-inflammatory: The N1-acetic acid substitution is a validated strategy for COX-2 selectivity, minimizing gastric side effects associated with traditional NSAIDs.[1]

Researchers are advised to utilize the Paal-Knorr synthesis for initial library generation due to its versatility, followed by MABA screening for rapid throughput.[1]

References

  • Raimondi, F. et al. (2005).[1] "3,4,5,3',5'-Pentabromo-2-(2'-hydroxybenzoyl)pyrrole: a potential lead compound as anti-Gram-positive and anti-biofilm agent."[1][4] Journal of Antimicrobial Chemotherapy. Link[1]

  • Rawat, P. et al. (2022).[1][3][5] "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." Cited in PMC Review. Link

  • BenchChem. (2025).[1] "Comparative study of the biological activity of different substituted pyrroles." BenchChem Guide. Link

  • Bhat, A. et al. (2022).[1] "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives." European Journal of Medicinal Chemistry. Link

  • Rasal, V. et al. (2022).[1] "Therapeutic potential of pyrrole and pyrrolidine analogs: an update." Journal of Iranian Chemical Society. Link

  • Al-Wahaibi, L.H. et al. (2023).[1] "Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach." ACS Omega.[1] Link[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

[1]

Part 1: Executive Summary & Immediate Directives

2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (CAS: 877174-61-3) presents a dual-hazard profile due to its nitrile (-CN) and thioamide (-CSNH2) functional groups.[1] Improper disposal or accidental mixing with acidic waste streams can result in the liberation of lethal Hydrogen Cyanide (HCN) and Hydrogen Sulfide (H2S) gases.

Core Safety Directive:

  • NO ACIDS: Never allow this compound or its waste to contact acidic solutions (pH < 7).

  • NO OXIDIZERS: Isolate from strong oxidizers (e.g., nitric acid, peroxides) to prevent violent exothermic reactions.

  • SEGREGATION: Designate a specific "P-List/Acute Toxic" or "Cyanide-Bearing Organic" waste stream.[1] Do not commingle with general organic solvents.

Part 2: Chemical Profile & Hazard Identification[1][2]

Understanding the molecular structure is critical for predicting reactivity during disposal.

PropertyData
Chemical Name 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide
CAS Number 877174-61-3
Molecular Formula C₈H₇N₃S
Molecular Weight 177.23 g/mol
Functional Groups Nitrile (Cyano), Thioamide, Pyrrole Ring
Physical State Solid (Yellow/Orange powder typical for thioamides)
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water.[1][2][3][4]
Decomposition Hazards

Upon thermal decomposition or reaction with incompatible agents, this compound releases:

  • Hydrogen Cyanide (HCN): Neurotoxin, asphyxiant.

  • Hydrogen Sulfide (H2S): Neurotoxin, flammable gas.

  • Sulfur Oxides (SOx) & Nitrogen Oxides (NOx): Respiratory irritants.

Part 3: Waste Segregation & Disposal Workflow

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.

1. Waste Stream Classification

Classify this material as "Hazardous Waste - Toxic/Reactive." [1]

  • RCRA Code Consideration: While not explicitly P-listed by specific CAS in all jurisdictions, it must be managed as a P-listed equivalent due to the capability to release HCN/H2S.[1]

  • Tagging: Label as "Organic Cyanide/Thioamide Waste."

2. Containerization
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Liquid Waste: If the compound is in solution (e.g., DMSO), ensure the solvent is compatible with HDPE.

  • Headspace: Leave 10% headspace to accommodate potential gas expansion.

3. Chemical Treatment (Prohibited in General Workflow)

Do not attempt to chemically deactivate (e.g., bleach oxidation) this compound in the laboratory unless you are following a validated SOP for small-scale spill cleanup.[1] The complex organic structure may produce unpredictable chlorinated intermediates. Incineration is the only approved destruction method.

4. Visual Decision Tree

The following diagram outlines the logical flow for handling this specific chemical waste.

DisposalWorkflowStartWaste Generation:2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamideCheckStateIs the waste Solid or Liquid?Start->CheckStateSolidPathSolid WasteCheckState->SolidPathLiquidPathLiquid Solution(DMSO/Methanol)CheckState->LiquidPathSegregationCRITICAL SEGREGATION:Isolate from ACIDS and OXIDIZERSSolidPath->SegregationLiquidPath->SegregationContainerContainerize:Amber Glass or HDPELabel: 'Toxic - Organic Cyanide/Thioamide'Segregation->ContainerPHCheckCheck pH (Liquids):Must be pH ≥ 9 (Alkaline)Add NaOH if necessary to stabilizeContainer->PHCheckIf LiquidLabPackLab Pack for EHS PickupContainer->LabPackIf SolidPHCheck->LabPackDestructionFinal Disposal:High-Temperature IncinerationLabPack->Destruction

Figure 1: Segregation and disposal decision tree ensuring pH control and isolation from incompatible streams.

Part 4: Emergency Spill Management[1]

In the event of a spill outside of a fume hood, immediate action is required.[5][6]

PPE Requirements:

  • Double Nitrile Gloves (0.11 mm minimum thickness) or Silver Shield® laminates.

  • Chemical Safety Goggles.[7]

  • NIOSH-approved respirator with Organic Vapor/Acid Gas cartridges (if dust/aerosol is present).[1]

Spill Cleanup Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[5][8]

  • Do Not Use Acidic Absorbents: Avoid clay-based absorbents that may be acidic.[1] Use vermiculite or activated charcoal .

  • Alkaline Wash:

    • Prepare a solution of 1% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate.

    • Gently cover the spill with the alkaline solution to maintain high pH (preventing HCN evolution).[9]

    • Absorb the slurry with pads/vermiculite.

  • Disposal of Debris: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Cyanide Contaminated."

Part 5: References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2421122 (Related Pyrrole Derivatives). Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. Cyanides: Safe Handling and Disposal. Retrieved from [Link][1]

  • Columbia University Environmental Health & Safety. Cyanide Safe Use Guidelines. Retrieved from [Link]

  • Jiehua Pharma. Product Catalog: (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (CAS 877174-61-3).[1] Retrieved from [Link][1]

Personal protective equipment for handling 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide (CAS: 877174-61-3). This document is structured for researchers requiring immediate, high-level guidance on managing the specific risks associated with thioamide-functionalized bioactive inhibitors.

Compound Profile & Risk Logic

To safely handle this compound, one must understand the intersection of its pharmacological potency and its chemical reactivity. It is not merely a "toxic solid"; it is a functionalized Tyrphostin analog designed for high biological activity, likely inhibiting specific kinases (e.g., EGFR, Lysyl Hydroxylase) or acting as a biophysical probe.[1]

  • Chemical Identity: (E)-2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide[1][2][3][4]

  • CAS Number: 877174-61-3[1][2][3][4]

  • Molecular Formula: Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    S[3][4]
  • Key Functional Hazards:

    • Thioamide Group (-CSNHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ):  Unlike standard amides, thioamides are prone to hydrolysis under acidic conditions, potentially releasing Hydrogen Sulfide (H
      
      
      
      S)
      , a highly toxic gas.[3] They are also stronger hydrogen bond donors, increasing membrane permeability and bioavailability.
    • Nitrile Group (-CN): Metabolic or chemical degradation can release cyanide ions, though this is a secondary risk compared to the immediate bioactivity.[1][3]

    • Pyrrole Ring: Electron-rich and prone to oxidation; handling requires protection from light and air to maintain purity.[1][3]

Personal Protective Equipment (PPE) Matrix

The PPE requirements are stratified by the physical state of the compound, as the risk profile shifts from inhalation (dust) to percutaneous absorption (solution).[1]

Category Solid State Handling (Weighing/Transfer)Solution State Handling (Dissolving/Pipetting)Rationale
Respiratory N95 or P100 Respirator Surgical Mask (if in hood); Half-face Respirator (if outside hood)Prevents inhalation of bioactive dusts.[1][2][3] Solutions reduce inhalation risk unless aerosolized.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile or Laminate (Silver Shield) Thioamides can permeate standard latex.[1][3] Double gloving provides a breakthrough buffer.[1]
Eye Protection Chemical Safety Goggles Safety Glasses with Side Shields + Face ShieldGoggles seal against airborne dust.[1] Face shields protect against splashes during dissolution.[1]
Body Protection Lab Coat (Tyvek wrist guards recommended)Lab Coat + Chemical Apron (if >50mL)Tyvek sleeves prevent dust accumulation on skin/cuffs.[1]
Engineering Class II Biosafety Cabinet or Fume Hood Chemical Fume Hood (Mandatory)CRITICAL: The thioamide moiety can emit stench or H

S; negative pressure is non-negotiable.

Operational Workflow: From Solid to Solution

This protocol ensures containment of the bioactive agent while preserving its chemical integrity.[5]

Step 1: Engineering Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Deactivation Prep: Prepare a "Quench Station" inside the hood containing a beaker of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 (alkaline).[1] Note: Alkaline conditions prevent the formation of volatile cyanogen chloride when neutralizing nitriles.

Step 2: Precision Weighing (Static Control)
  • The Problem: Pyrrole-thioamides are often electrostatic powders that "jump" during weighing.[1][2][3]

  • The Fix: Use an antistatic gun or ionizing bar on the spatula and weigh boat before dispensing.

  • Technique:

    • Place the balance inside the fume hood or use a powder containment enclosure.[1]

    • Tare the vial/boat.[1]

    • Transfer solid gently.[1] If spillage occurs on the balance, wipe immediately with a methanol-dampened Kimwipe, then dispose of the wipe as solid hazardous waste.[1][2][3]

Step 3: Solubilization
  • Solvent Choice: DMSO (Dimethyl Sulfoxide) is the preferred solvent.[1]

    • Solubility: ~30 mg/mL.[1][6]

  • Protocol:

    • Add solvent slowly to the solid.[1]

    • Vortexing: Do NOT vortex open tubes. Cap tightly and use Parafilm.[1]

    • Sonicating: If sonication is required, use a water bath sonicator inside the hood. Never sonicate an open vessel, as this aerosolizes the bioactive compound.

Visualization: Safety Decision Logic

The following diagram illustrates the decision pathway for selecting PPE and handling procedures based on the compound's state.

SafetyLogic Start Start: Handling 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (DMSO/Media) StateCheck->Liquid Dissolved EngineeringSolid Engineering: Fume Hood / Powder Enclosure Solid->EngineeringSolid EngineeringLiquid Engineering: Chemical Fume Hood Liquid->EngineeringLiquid PPESolid PPE: Double Nitrile + N95/P100 + Goggles EngineeringSolid->PPESolid RiskSolid Risk: Inhalation of Bioactive Dust PPESolid->RiskSolid Disposal Disposal: Segregate as Toxic Organic Waste (Do NOT mix with Oxidizers) RiskSolid->Disposal PPELiquid PPE: Double Nitrile + Safety Glasses EngineeringLiquid->PPELiquid RiskLiquid Risk: Percutaneous Absorption / Splash PPELiquid->RiskLiquid RiskLiquid->Disposal

Caption: Decision logic for PPE selection and engineering controls based on the physical state of the thioamide compound.

Emergency Procedures & Disposal

Spill Response (Dry Powder)
  • Evacuate the immediate area if the spill is >100 mg outside a hood.

  • PPE Up: Don N95/P100 respirator and double gloves.[1]

  • Cover: Gently cover the spill with a damp paper towel (water or methanol) to prevent dust generation.

  • Collect: Scoop up the material and the towel into a wide-mouth jar.

  • Clean: Wipe the surface with 1N NaOH (to hydrolyze the thioamide), followed by water.

Disposal Protocol
  • Waste Stream: Segregate as "Toxic Organic Waste" .

  • Labeling: Clearly label as "Contains Thioamide/Nitrile - Potential H2S/HCN source."[1][2][3]

  • Contraindications: Do NOT mix with strong acids (releases Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    S/HCN) or strong oxidizers (fire hazard).
    

References

  • PubChem. (n.d.).[1] 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chalmers, M. J., et al. (2016).[1] Thioamides as Fluorescence Quenching Probes. Journal of the American Chemical Society. (Contextual grounding on thioamide reactivity).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.